Product packaging for Vildagliptin dihydrate(Cat. No.:)

Vildagliptin dihydrate

Cat. No.: B12295965
M. Wt: 339.4 g/mol
InChI Key: MVOBUCAQTXEOGS-XQOPLDTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vildagliptin dihydrate is a useful research compound. Its molecular formula is C17H29N3O4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29N3O4 B12295965 Vildagliptin dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate

InChI

InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12-,13+,14-,16?,17?;;/m0../s1

InChI Key

MVOBUCAQTXEOGS-XQOPLDTQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N.O.O

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Vildagliptin on DPP-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions and physiological consequences of Vildagliptin's inhibition of Dipeptidyl Peptidase-4 (DPP-4). It is designed to be a valuable resource for researchers and professionals involved in diabetes drug discovery and development.

Executive Summary

Vildagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] By preventing the degradation of these hormones, Vildagliptin enhances their physiological effects, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2] The mechanism of action is characterized by a unique covalent, yet reversible, interaction with the catalytic site of DPP-4, resulting in sustained enzyme inhibition.[2][3][4] This leads to a glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion, with a low intrinsic risk of hypoglycemia.[1][2]

Molecular Mechanism of Vildagliptin-DPP-4 Interaction

Vildagliptin's interaction with DPP-4 is a two-step process involving the formation of a reversible covalent bond.[3][5] This "slow-binding" mechanism contributes to its prolonged duration of action.[4] The cyanopyrrolidine moiety of Vildagliptin is crucial for this interaction, as it forms a covalent adduct with the serine residue (Ser630) in the catalytic triad of DPP-4.[5] This covalent complex is stable but can slowly hydrolyze, regenerating the active enzyme and releasing the metabolized Vildagliptin. This process is described as pseudo-irreversible.[3]

Binding Kinetics and Affinity

The binding of Vildagliptin to DPP-4 is characterized by a high affinity and slow dissociation rate. The following tables summarize the key quantitative parameters of this interaction.

Table 1: Vildagliptin-DPP-4 Binding and Inhibition Kinetics

ParameterValueDescription
IC₅₀ ~34 nMThe half maximal inhibitory concentration, indicating the potency of Vildagliptin in inhibiting DPP-4 activity.
Kᵢ ~3 nMThe inhibition constant, reflecting the binding affinity of Vildagliptin to DPP-4.
t½ of dissociation ~55 minutesThe half-life of the Vildagliptin-DPP-4 complex, indicating a slow dissociation rate.

Table 2: Selectivity Profile of Vildagliptin

EnzymeKᵢ (nM)Selectivity vs. DPP-4
DPP-4 ~3-
DPP-8 ~810~270-fold
DPP-9 ~97~32-fold

Physiological Consequences of DPP-4 Inhibition by Vildagliptin

The inhibition of DPP-4 by Vildagliptin leads to a cascade of physiological events that ultimately result in improved glucose homeostasis.

The Incretin Effect

In response to food intake, L-cells and K-cells in the gut release GLP-1 and GIP, respectively. These incretin hormones act on pancreatic islet cells to regulate blood glucose levels. DPP-4 rapidly degrades active GLP-1 and GIP. Vildagliptin's inhibition of DPP-4 preserves the active forms of these hormones, thus enhancing their effects.[1][2]

Pancreatic Islet Cell Regulation

The elevated levels of active GLP-1 and GIP due to Vildagliptin administration have the following key effects on pancreatic islet cells:

  • β-cell stimulation: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][6] This means that insulin is released primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[1]

  • α-cell suppression: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[7] This is particularly beneficial in type 2 diabetes, where paradoxical hyperglucagonemia contributes to hyperglycemia.

The overall effect is a restoration of a more physiological insulin-to-glucagon ratio, leading to reduced hepatic glucose production and increased glucose uptake by peripheral tissues.[2]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Vildagliptin's Action

Caption: Vildagliptin's mechanism of action on the incretin pathway.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Assay_Workflow Workflow for DPP-4 Inhibition Assay start Start reagents Prepare Reagents: - DPP-4 Enzyme - Vildagliptin (Inhibitor) - Fluorogenic Substrate - Assay Buffer start->reagents plate_prep Plate Preparation: - Add buffer, enzyme, and Vildagliptin to wells reagents->plate_prep incubation1 Pre-incubation (e.g., 10 min at 37°C) plate_prep->incubation1 add_substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) incubation1->add_substrate incubation2 Incubation (e.g., 30 min at 37°C) add_substrate->incubation2 read_fluorescence Measure Fluorescence (Ex/Em = 360/460 nm) incubation2->read_fluorescence data_analysis Data Analysis: Calculate % inhibition and IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro DPP-4 inhibition assay.

Logical Relationship of Vildagliptin's Effects

Vildagliptin_Effects_Logic Logical Flow of Vildagliptin's Physiological Effects Vildagliptin Vildagliptin Administration DPP4_Inhibition DPP-4 Inhibition Vildagliptin->DPP4_Inhibition Incretin_Increase Increased Active GLP-1 and GIP DPP4_Inhibition->Incretin_Increase Insulin_Increase Glucose-Dependent Insulin Secretion ↑ Incretin_Increase->Insulin_Increase Glucagon_Decrease Glucose-Dependent Glucagon Secretion ↓ Incretin_Increase->Glucagon_Decrease HGP_Decrease Hepatic Glucose Production ↓ Insulin_Increase->HGP_Decrease Glucose_Uptake_Increase Peripheral Glucose Uptake ↑ Insulin_Increase->Glucose_Uptake_Increase Glucagon_Decrease->HGP_Decrease Glycemic_Control Improved Glycemic Control HGP_Decrease->Glycemic_Control Glucose_Uptake_Increase->Glycemic_Control

Caption: Logical cascade of Vildagliptin's therapeutic effects.

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available DPP-4 inhibitor screening assay kits.

Objective: To determine the in vitro inhibitory activity of Vildagliptin on DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Vildagliptin

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO or assay buffer).

    • Perform serial dilutions of the Vildagliptin stock solution to obtain a range of concentrations for IC₅₀ determination.

    • Dilute the DPP-4 enzyme and the fluorogenic substrate to their working concentrations in assay buffer as recommended by the manufacturer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Vildagliptin solution (or vehicle for control wells)

      • DPP-4 enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of DPP-4 inhibition for each Vildagliptin concentration relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of Vildagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Measurement of Active GLP-1 and GIP Levels (ELISA)

This protocol outlines a general procedure for quantifying active incretin hormone levels in plasma samples.

Objective: To measure the concentrations of active GLP-1 and GIP in plasma samples from subjects treated with Vildagliptin.

Materials:

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA).

  • Commercially available ELISA kits for active GLP-1 and active GIP.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Sample Collection and Preparation:

    • Collect blood samples into the prepared tubes.

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • ELISA Procedure (as per kit instructions):

    • Allow all reagents and samples to thaw to room temperature.

    • Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

    • Incubate the plate as specified in the kit protocol (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated antibody) and incubate.

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells a final time.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Measurement:

    • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentrations of active GLP-1 and GIP in the plasma samples by interpolating their absorbance values from the standard curve.

Conclusion

Vildagliptin's mechanism of action is a well-characterized example of targeted enzyme inhibition for therapeutic benefit. Its unique covalent binding to DPP-4 provides sustained elevation of active incretin hormones, leading to a glucose-dependent improvement in glycemic control. The detailed understanding of its binding kinetics, selectivity, and physiological effects, as outlined in this guide, provides a solid foundation for further research and development in the field of diabetes therapeutics.

References

Vildagliptin Dihydrate: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles available solubility data, details common experimental protocols for solubility determination, and illustrates the relevant biological pathway and experimental workflow.

Executive Summary

Vildagliptin's solubility is a key parameter influencing its formulation and absorption. This guide summarizes quantitative solubility data in various solvents, outlines the methodologies for obtaining such data, and provides visual representations of its mechanism of action and the experimental processes involved in solubility assessment. While much of the publicly available data pertains to "vildagliptin" without explicit differentiation of its hydrate form, this guide presents the most current information with appropriate context.

Solubility of Vildagliptin

Vildagliptin is generally characterized as being soluble in water and various organic polar solvents[1]. The quantitative solubility of vildagliptin in several common solvents is summarized in the table below. It is important to note that the specific form of vildagliptin (anhydrous vs. dihydrate) is not always specified in the cited literature. Therefore, the following data should be interpreted as pertaining to vildagliptin, with the understanding that minor variations may exist for the dihydrate form. One source qualitatively describes vildagliptin dihydrate as being soluble in DMSO[2].

Table 1: Quantitative Solubility of Vildagliptin in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Source(s)
Water6025[1]
WaterFreely SolubleNot Specified[3]
Water1.75Not Specified[4]
Ethanol6025[1]
EthanolApproximately 16Not Specified[5]
EthanolApproximately 15Not Specified[6][7]
EthanolUp to 20Not Specified[8][9]
Dimethyl Sulfoxide (DMSO)6025[1]
Dimethyl Sulfoxide (DMSO)Approximately 16Not Specified[5]
Dimethyl Sulfoxide (DMSO)Approximately 15Not Specified[6][7]
Dimethyl Sulfoxide (DMSO)Up to 45Not Specified[8][9]
Dimethyl Sulfoxide (DMSO)2Not Specified
Dimethylformamide (DMF)Approximately 20Not Specified[5][6][7]
Dimethylformamide (DMF)Up to 20Not Specified[8][9]
Phosphate-Buffered Saline (PBS) pH 7.2Approximately 10Not Specified[5][6][7]
0.1N HClFreely SolubleNot Specified[3]
Buffers (pH 4.1 to 9.0)Freely SolubleNot Specified[3]
AcetonitrileCompletely SolubleNot Specified[10]

Note: "Freely soluble" is a qualitative description and generally indicates a high degree of solubility. The significant variation in reported solubility values for some solvents may be due to differences in experimental conditions, the specific form of vildagliptin used, and analytical techniques.

Experimental Protocols for Solubility Determination

The determination of API solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for two common and robust experimental protocols.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or incubator (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Quantification: The concentration of vildagliptin in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: The solubility is expressed as the concentration of the dissolved API in the solvent (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge or filter to remove undissolved solid equil->sep1 sep2 Collect clear supernatant/filtrate sep1->sep2 analysis Analyze concentration via HPLC or LC-MS sep2->analysis

Shake-Flask Method Workflow

Vildagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP.

These elevated incretin levels lead to several downstream effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.

  • Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

  • Delayed Gastric Emptying: GLP-1 slows gastric emptying, which helps to reduce postprandial glucose excursions.

  • Increased Satiety: GLP-1 acts on the central nervous system to promote a feeling of fullness.

The following diagram illustrates this signaling pathway.

signaling_pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_incretins Incretin Hormones cluster_effects Physiological Effects vildagliptin Vildagliptin dpp4 DPP-4 Enzyme vildagliptin->dpp4 Inhibits inactive_incretins Inactive Incretins dpp4->inactive_incretins Degrades glp1 Active GLP-1 glp1->dpp4 insulin ↑ Insulin Secretion (Glucose-Dependent) glp1->insulin glucagon ↓ Glucagon Secretion glp1->glucagon gastric_emptying ↓ Gastric Emptying glp1->gastric_emptying gip Active GIP gip->dpp4 gip->insulin hgp ↓ Hepatic Glucose Production glucagon->hgp Leads to

References

A Technical Guide to the Thermal Stability and Degradation Profile of Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermal stability and degradation characteristics of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the stability of an active pharmaceutical ingredient (API) like Vildagliptin is critical for ensuring the safety, efficacy, and quality of its final dosage form. This guide synthesizes data from various studies to present a detailed analysis of its behavior under thermal and other stress conditions.

Physicochemical Properties and Thermal Analysis

Vildagliptin's stability is intrinsically linked to its physical and chemical properties. Thermal analysis techniques are fundamental in characterizing the solid-state properties of the drug substance.

1.1. Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For Vildagliptin, DSC analysis reveals a sharp endothermic peak corresponding to its melting point, which is a key indicator of its purity and identity.

1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability, dehydration, and decomposition temperatures of the drug substance. It can quantify the loss of water in hydrated forms like Vildagliptin dihydrate and identify the temperature at which significant degradation begins.

Table 1: Thermal Analysis Data for Vildagliptin

ParameterTechniqueObserved ValueReference
Melting PointDSC152.57°C[1]
Melting PointCapillary Method154°C[2]
Melting PointCapillary Method151.67°C[3]

Note: Specific TGA data for this compound, such as weight loss percentages at specific temperatures, were not detailed in the referenced literature.

G cluster_workflow Workflow for Thermal Analysis A Sample Preparation (this compound) B Instrument Loading (DSC/TGA Pans) A->B C Controlled Heating Program (e.g., 10°C/min) B->C D Data Acquisition (Heat Flow / Weight Loss vs. Temp) C->D E Thermogram Analysis D->E F Determination of Melting Point & Decomposition Temp. E->F G cluster_workflow Workflow for Forced Degradation Study cluster_stress Stress Conditions A Vildagliptin API Sample B Acidic (HCl, Heat) A->B C Basic (NaOH, Heat) A->C D Oxidative (H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (UV Light) A->F G Sample Preparation (Neutralization, Dilution) B->G C->G D->G E->G F->G H Chromatographic Analysis (RP-HPLC / LC-MS) G->H I Data Analysis H->I J Identify & Quantify Degradation Products I->J

References

Vildagliptin dihydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of vildagliptin dihydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and synthesis.

Chemical and Physical Properties

Vildagliptin is an orally active antihyperglycemic agent.[1][3] The active pharmaceutical ingredient is often used in its dihydrate form. The molecular and physical properties of both the anhydrous and dihydrate forms are summarized below for clarity and comparison.

PropertyVildagliptinThis compound
Molecular Formula C₁₇H₂₅N₃O₂[3][4][5]C₁₇H₂₉N₃O₄[6]
Molecular Weight 303.40 g/mol [4][5][7]339.43 g/mol [6][8]
CAS Number 274901-16-5[4]2133364-01-7[6][9]
Physical Form White to beige powderWhite solid[7]
Melting Point 148-150 °C (from 2-propanol)[7]Not available
Solubility Soluble in DMSO (2 mg/mL)Soluble in DMSO[9]

Mechanism of Action

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][10][11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][10] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[10]

By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[1][10] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells.[10][11][12] The improved insulin-to-glucagon ratio results in decreased hepatic glucose production and better overall glycemic control, both in fasting and postprandial states.[1][12] A key advantage of this mechanism is the low risk of hypoglycemia, as the effects are glucose-dependent.[10][11]

Vildagliptin_Mechanism_of_Action cluster_0 Physiological Response to Food Intake cluster_1 Vildagliptin Intervention cluster_2 Pancreatic Regulation cluster_3 Systemic Effects Food Intake Food Intake Gut Gut Food Intake->Gut GLP-1 & GIP Release GLP-1 & GIP Release Gut->GLP-1 & GIP Release releases incretins Increased Active GLP-1 & GIP Increased Active GLP-1 & GIP GLP-1 & GIP Release->Increased Active GLP-1 & GIP Vildagliptin Vildagliptin DPP-4 DPP-4 Vildagliptin->DPP-4 inhibits DPP-4->GLP-1 & GIP Release degrades Pancreatic β-cells Pancreatic β-cells Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic β-cells->Insulin Secretion ↑ Pancreatic α-cells Pancreatic α-cells Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic α-cells->Glucagon Secretion ↓ Peripheral Tissues Peripheral Tissues Insulin Secretion ↑->Peripheral Tissues Liver Liver Glucagon Secretion ↓->Liver Increased Active GLP-1 & GIP->Pancreatic β-cells stimulates Increased Active GLP-1 & GIP->Pancreatic α-cells inhibits Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Liver->Hepatic Glucose Production ↓ Improved Glycemic Control Improved Glycemic Control Hepatic Glucose Production ↓->Improved Glycemic Control Glucose Uptake ↑ Glucose Uptake ↑ Peripheral Tissues->Glucose Uptake ↑ Glucose Uptake ↑->Improved Glycemic Control

Caption: Signaling pathway of Vildagliptin's mechanism of action.

Experimental Protocols: Synthesis of Vildagliptin

Several synthetic routes for vildagliptin have been reported. A common approach involves the condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol.[13] The stereoisomer with the desired biological activity is the (2S) enantiomer.[14][15]

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Sulfuric acid

  • 3-aminoadamantanol

Methodology:

A generalized synthetic workflow is outlined below. This process starts from L-proline.

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: L-proline is reacted with chloroacetyl chloride in tetrahydrofuran.[16]

  • Formation of the Nitrile Intermediate: The resulting carboxylic acid is then treated with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[16]

  • Condensation Reaction: The intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, is condensed with 3-amino-1-adamantanol to form crude vildagliptin.[13]

  • Purification: The crude product is purified through recrystallization to obtain the final, high-purity vildagliptin.[13]

Vildagliptin_Synthesis_Workflow A L-proline + Chloroacetyl chloride in THF B (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid A->B C Reaction with Acetonitrile (Sulfuric acid catalyst) B->C D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile C->D E Condensation with 3-amino-1-adamantanol D->E F Crude Vildagliptin E->F G Recrystallization F->G H Pure Vildagliptin G->H

Caption: Generalized workflow for the synthesis of Vildagliptin.

References

Vildagliptin Dihydrate: A Comprehensive Technical Guide to Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetics of vildagliptin dihydrate, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and development in this area.

Pharmacokinetic Profile of Vildagliptin

Vildagliptin is characterized by rapid absorption and a high oral bioavailability.[3][4] Following oral administration, it is quickly distributed and subsequently eliminated primarily through metabolism.[5][6]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of vildagliptin in healthy adult subjects.

ParameterValueReference
Absolute Oral Bioavailability 85%[3][4]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2.0 hours[7][8]
Terminal Elimination Half-Life (t½) ~2 hours[7][8]
Volume of Distribution at Steady State (Vss) 71 L[4]
Plasma Protein Binding 9.3%[5]
Total Body Clearance (CLtot) 40.68 ± 8.97 L/hr (IV)[4]
Renal Clearance (CLR) 13.02 ± 2.35 L/hr (IV)[4]

Table 1: Key Pharmacokinetic Parameters of Vildagliptin in Healthy Adults

Metabolism and Excretion

Vildagliptin is extensively metabolized, with the primary route being hydrolysis of the cyano moiety to an inactive carboxylic acid metabolite (LAY151).[5][6] This process is not significantly mediated by cytochrome P450 (CYP) enzymes.[6][9]

MetabolitePercentage of DoseActivityReference
LAY151 (cyano hydrolysis) 57%Inactive[5]
Amide hydrolysis product 4%Inactive[5]
Unchanged Vildagliptin (in urine) ~23%Active[5]

Table 2: Major Metabolites of Vildagliptin

Excretion of vildagliptin and its metabolites occurs predominantly through the kidneys. Following an oral dose of radiolabelled vildagliptin, approximately 85% of the dose is recovered in the urine and 15% in the feces.[5]

Experimental Protocols

The determination of vildagliptin's pharmacokinetic profile involves rigorous clinical and bioanalytical methodologies.

Absolute Bioavailability Study Protocol

A typical absolute bioavailability study for vildagliptin is designed as an open-label, randomized, two-period, crossover study in healthy volunteers.[10]

  • Subjects: Healthy adult male and female volunteers meeting specific inclusion and exclusion criteria.

  • Study Design: A randomized, two-period, two-sequence crossover design is employed.

  • Treatment Arms:

    • Oral Administration: A single oral dose of 50 mg vildagliptin tablet administered with water after an overnight fast.[11]

    • Intravenous Administration: A 25 mg dose of vildagliptin administered as a 30-minute intravenous infusion.[10]

  • Washout Period: A washout period of at least 3 to 7 days is maintained between the two treatment periods to prevent carryover effects.[10][11]

  • Blood Sampling: Serial blood samples are collected at predefined time points up to 16-24 hours post-dose in each period.[10][11]

  • Data Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC and Cmax. The absolute bioavailability (F) is calculated as: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)

G cluster_0 Subject Screening and Enrollment cluster_1 Randomized Crossover Dosing cluster_2 Pharmacokinetic Analysis Screening Screening of Healthy Volunteers Enrollment Enrollment of Eligible Subjects Screening->Enrollment Randomization Randomization Enrollment->Randomization OralDose Oral Vildagliptin (50 mg) Randomization->OralDose Group 1 IVDose IV Vildagliptin (25 mg) Randomization->IVDose Group 2 Washout Washout Period (3-7 days) OralDose->Washout BloodSampling Serial Blood Sampling (0-24h) OralDose->BloodSampling IVDose->Washout IVDose->BloodSampling Washout->OralDose Washout->IVDose PlasmaAnalysis LC-MS/MS Analysis BloodSampling->PlasmaAnalysis PK_Analysis Pharmacokinetic Parameter Calculation PlasmaAnalysis->PK_Analysis Bioavailability Absolute Bioavailability Determination PK_Analysis->Bioavailability

Workflow for a Vildagliptin Absolute Bioavailability Study.
Bioanalytical Method: LC-MS/MS

The quantification of vildagliptin in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Liquid-liquid extraction with a solvent like ethyl acetate is a common method for extracting vildagliptin from plasma.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Betasil C18, 50 mm x 4.6 mm, 5 µm) is often used.[12]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate) is employed.[12] A common ratio is 90:10 (v/v) acetonitrile:buffer.[12]

    • Flow Rate: A flow rate of around 0.5 mL/min is typical.[13]

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI) is used.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for vildagliptin and an internal standard are monitored.

    • Internal Standard: A suitable internal standard, such as repaglinide, is used for quantification.[12]

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA) for selectivity, linearity, precision, accuracy, matrix effect, recovery, and stability.[12]

Vildagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Vildagliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][14]

G cluster_0 Vildagliptin Action cluster_1 Incretin Hormone Regulation cluster_2 Downstream Effects Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_Inactive Inactive GLP-1 & GIP GLP1_GIP_Active Active GLP-1 & GIP GLP1_GIP_Active->GLP1_GIP_Inactive Degradation DPP4_node DPP-4 Pancreas Pancreatic Islets GLP1_GIP_Active->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (Glucose-dependent) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Vildagliptin's DPP-4 Inhibition Signaling Pathway.

By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP.[14] This leads to several downstream effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[15][16]

  • Suppressed Glucagon Secretion: The elevated incretin levels also act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state.[15] This reduces hepatic glucose production.

  • Improved β-cell Function: Chronic treatment with vildagliptin has been shown to improve β-cell function.[15]

Conclusion

Vildagliptin exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid absorption, and elimination primarily through metabolism with minimal involvement of the CYP450 system. This profile contributes to its predictable and effective glucose-lowering effects. The detailed experimental protocols and an understanding of its mechanism of action through DPP-4 inhibition provide a solid foundation for its clinical application and for guiding future research in the field of diabetes management.

References

Vildagliptin Dihydrate: A Comparative Analysis of In Vitro and In Vivo Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic effect is primarily mediated by the prevention of the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This guide provides a detailed technical overview of the in vitro and in vivo effects of Vildagliptin dihydrate, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.

In Vitro Effects of this compound

The in vitro activity of Vildagliptin is characterized by its potent and selective inhibition of the DPP-4 enzyme and its protective effects on endothelial cells under hyperglycemic conditions.

DPP-4 Enzyme Inhibition

Vildagliptin exhibits a strong inhibitory effect on the DPP-4 enzyme. It binds covalently to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[4][5] This potent inhibition is a cornerstone of its mechanism of action.

Table 1: In Vitro DPP-4 Inhibition by Vildagliptin

ParameterValueReference
IC504.6 nmol/L[5]
Cellular Effects in Hyperglycemic Conditions

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Vildagliptin can mitigate the detrimental effects of high glucose levels. These studies suggest that Vildagliptin possesses antioxidant and anti-apoptotic properties.[6]

Table 2: In Vitro Effects of Vildagliptin on HUVECs in a High Glucose Environment

ParameterEffect of Vildagliptin (5 nM)Reference
Reactive Oxygen Species (ROS)Significant reduction[6]
PKC-β ActivationSignificant reduction[6]
ApoptosisReduction[6]
Endoplasmic Reticulum (ER) Stress Markers (BIP, CHOP, IRE-1α)Significant reduction[6]

In Vivo Effects of this compound

The in vivo effects of Vildagliptin are a direct consequence of its DPP-4 inhibition, leading to enhanced incretin hormone activity and subsequent improvements in glycemic control and islet cell function.

Glycemic Control

Vildagliptin has been shown to effectively improve glycemic control in patients with T2DM. It reduces both fasting and postprandial glucose levels, as well as glycated hemoglobin (HbA1c).[1][7][8][9][10]

Table 3: In Vivo Effects of Vildagliptin on Glycemic Control in T2DM Patients

ParameterDosageDurationChange from BaselineReference
HbA1c100 mg/day (monotherapy)24 weeks-1.0%[11]
HbA1c (add-on to metformin)50 mg twice daily24 weeks-1.1%[8][10]
Fasting Plasma Glucose (add-on to metformin)50 mg or 100 mg daily24 weeksDose-related decrease[8][12]
Mean Amplitude of Glycemic Excursion (MAGE)50 mg once daily6 months-20.1 ± 18.0 mg/dl[13]
Islet Cell Function

Vildagliptin enhances the function of pancreatic islet cells. It improves the responsiveness of both β-cells and α-cells to glucose.[14][15] This leads to a glucose-dependent increase in insulin secretion and a suppression of glucagon secretion.[1][2][3][4][7]

Table 4: In Vivo Effects of Vildagliptin on Islet Cell Function

ParameterEffectReference
β-cell functionImproved insulin secretory rate relative to glucose level[14][15]
α-cell functionEnhanced responsiveness to both hyperglycemia (suppression of glucagon) and hypoglycemia (stimulation of glucagon)[11][16][17]
Glucagon response to a meal41% decrease[11][17]
Lipid Metabolism

The effects of Vildagliptin on lipid profiles are generally neutral to slightly beneficial.[11] Some studies have reported reductions in LDL and total cholesterol.

Table 5: In Vivo Effects of Vildagliptin on Lipid Profile

ParameterEffectReference
Fasting Lipids (Triglycerides, Total Cholesterol, LDL, HDL)Neutral effect[11]
Low-Density Lipoprotein (LDL)Reduction[12]
Total Cholesterol (TC) in liverReduction[12]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the IC50 of a DPP-4 inhibitor is a fluorescence-based assay.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Vildagliptin dilutions Mix Mix Inhibitor and Enzyme Inhibitor->Mix Enzyme DPP-4 Enzyme Solution Enzyme->Mix Substrate Fluorogenic Substrate (e.g., Gly-Pro-AMC) AddSubstrate Add Substrate Substrate->AddSubstrate Incubate1 Incubate (e.g., 10 min) Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate (e.g., 30 min at 37°C) AddSubstrate->Incubate2 Measure Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for an in vitro DPP-4 inhibitor screening assay.

Protocol:

  • Prepare serial dilutions of Vildagliptin.

  • In a microplate, add the Vildagliptin dilutions to wells containing a buffered solution.

  • Add a solution of recombinant human DPP-4 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.[18]

  • Initiate the enzymatic reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin).[18]

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[18]

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).[18]

  • Calculate the percentage of DPP-4 inhibition for each Vildagliptin concentration compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the Vildagliptin concentration and determine the IC50 value using non-linear regression analysis.

In Vitro HUVEC Culture and Treatment

This protocol outlines the methodology for assessing the effects of Vildagliptin on endothelial cells under hyperglycemic stress.[6]

G cluster_culture Cell Culture cluster_treatment Hyperglycemic Stress and Vildagliptin Treatment cluster_analysis Analysis HUVEC HUVECs Culture Culture in Endothelial Cell Growth Medium HUVEC->Culture HighGlucose Expose to High Glucose (25 mM) for 21 days Culture->HighGlucose Vildagliptin Treat with Vildagliptin (5 nM) for 1 hour HighGlucose->Vildagliptin Harvest Harvest Cells Vildagliptin->Harvest ROS Measure ROS levels Harvest->ROS PKC Assess PKC-β activation (qRT-PCR) Harvest->PKC Apoptosis Evaluate Apoptosis Markers (qRT-PCR) Harvest->Apoptosis ER Analyze ER Stress Markers (qRT-PCR) Harvest->ER

Caption: Experimental workflow for HUVEC study under hyperglycemia.

Protocol:

  • Culture HUVECs in endothelial cell growth medium.[6]

  • Expose the cells to a high glucose concentration (25 mM) for 21 days to induce a state of hyperglycemic stress. A control group is maintained in normal glucose (5 mM).[6]

  • One hour before harvesting, treat the high-glucose-exposed cells with Vildagliptin (5 nM).[6]

  • Harvest the cells and perform subsequent analyses, including:

    • Measurement of intracellular reactive oxygen species (ROS).[6]

    • Quantitative real-time PCR (qRT-PCR) to assess the gene expression of PKC-β, apoptosis markers (e.g., BAX, BCL-2), and ER stress markers (e.g., BIP, CHOP, IRE-1α).[6]

In Vivo Animal Model of Type 2 Diabetes

A common animal model to study the in vivo effects of anti-diabetic drugs involves the induction of diabetes in rodents.

G cluster_induction Diabetes Induction cluster_treatment Vildagliptin Treatment cluster_monitoring Monitoring and Analysis Rats Wistar Rats HFD High-Fat Diet (e.g., 10 weeks) Rats->HFD STZ Low-dose Streptozotocin (STZ) (e.g., 40 mg/kg) HFD->STZ Treatment Administer Vildagliptin (e.g., 10 mg/kg) daily for a specified period STZ->Treatment BloodGlucose Monitor Blood Glucose Levels Treatment->BloodGlucose HbA1c Measure HbA1c Treatment->HbA1c Lipids Analyze Lipid Profile Treatment->Lipids Hormones Measure Insulin and Glucagon Levels Treatment->Hormones Histology Perform Histopathological Examination of Pancreas, Liver, etc. Treatment->Histology

Caption: Workflow for an in vivo animal model of T2DM.

Protocol:

  • Induce a state of metabolic syndrome and diabetes in Wistar rats by feeding them a high-fat diet for an extended period (e.g., 10 weeks).[19]

  • Further induce diabetes with a single low dose of streptozotocin (STZ) (e.g., 40 mg/kg, intraperitoneally).[19]

  • Divide the diabetic rats into a control group and a treatment group.

  • Administer Vildagliptin (e.g., 10 mg/kg, orally) daily to the treatment group for a specified duration (e.g., 6 weeks).[19]

  • Throughout the study, monitor key parameters such as body weight, food and water intake, and blood glucose levels.

  • At the end of the study, collect blood samples for the analysis of HbA1c, insulin, glucagon, and lipid profiles.

  • Perform histopathological examinations of relevant organs such as the pancreas and liver to assess any morphological changes.[19]

Signaling Pathways

The therapeutic effects of Vildagliptin are mediated through the enhancement of the incretin signaling pathway.

GLP-1 and GIP Signaling Pathway

By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP. These incretin hormones then bind to their respective G-protein coupled receptors on pancreatic β-cells, leading to a cascade of intracellular events that culminate in enhanced glucose-dependent insulin secretion.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane (β-cell) cluster_intracellular Intracellular Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 inhibits GLP1_inactive Inactive GLP-1/GIP DPP4->GLP1_inactive inactivates GLP1_active Active GLP-1/GIP GLP1R GLP-1/GIP Receptor GLP1_active->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac2->InsulinVesicles promotes exocytosis InsulinSecretion ↑ Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Vildagliptin's mechanism of action via incretin signaling.

Conclusion

This compound demonstrates potent and selective inhibition of DPP-4 in vitro, leading to significant improvements in glycemic control and islet cell function in vivo. Its mechanism of action, centered on the enhancement of the incretin hormone system, provides a glucose-dependent therapeutic effect with a low risk of hypoglycemia. Furthermore, in vitro evidence suggests potential direct protective effects on endothelial cells under hyperglycemic conditions. This comprehensive profile makes Vildagliptin a valuable agent in the management of type 2 diabetes mellitus.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantitative Analysis of Vildagliptin Dihydrate in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes mellitus.[1][2] It functions by inhibiting the inactivation of GLP-1 and GIP, which potentiates insulin secretion and suppresses glucagon release.[1][2] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of Vildagliptin in its bulk and pharmaceutical dosage forms. This application note details a robust, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the estimation of Vildagliptin in tablets, in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Experimental Protocols

Apparatus and Chromatographic System
  • HPLC System: Waters HPLC system with a 2695 binary pump, a 2487 dual absorbance detector, and Empower 2 software. An alternative system could be an HPLC (Waters 2469) with a UV/PDA detector and Empower Pro software.[4]

  • Column: Altima C18 column (150 mm x 4.6 mm, 5 µm particle size). Other suitable columns include Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[5] or Waters X-Bridge C8 (150 x 4.6 mm, 5 µm).[4]

  • Analytical Balance: Shimadzu AX-200 or equivalent.

  • Ultrasonic Bath: For degassing the mobile phase and dissolving samples.

  • pH Meter: For adjusting the mobile phase pH.

  • Filtration Assembly: 0.45 µm membrane filters for mobile phase and sample filtration.

Reagents and Chemicals
  • Vildagliptin Dihydrate: Working standard of known purity.

  • Acetonitrile: HPLC Grade.[3]

  • Methanol: HPLC Grade.[3]

  • Orthophosphoric Acid (OPA): Analytical Grade.[3]

  • Potassium Dihydrogen Phosphate: Analytical Grade.

  • Water: HPLC grade, obtained from a Milli-Q water purification system or equivalent.

  • Vildagliptin Tablets: Commercial formulation (e.g., GALVUS 50 mg).

Preparation of Solutions
  • Mobile Phase Preparation: A mixture of dilute orthophosphoric acid and acetonitrile in a ratio of 72:28 (v/v) was prepared. The mobile phase was filtered through a 0.45 µm membrane filter and degassed in an ultrasonic bath for 15 minutes prior to use.[3]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Vildagliptin working standard and transfer it to a 100 mL volumetric flask.[3] Add approximately 70 mL of the mobile phase (diluent), sonicate for 10 minutes to dissolve completely, and then make up the volume to the mark with the diluent.

  • Preparation of Working Standard Solutions for Linearity: From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 25 µg/mL to 150 µg/mL for Vildagliptin.

  • Sample Preparation (from Tablet Formulation):

    • Weigh and finely powder 20 Vildagliptin tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[4]

    • Make up the volume to 100 mL with the diluent to get a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4]

    • Further dilutions can be made from this stock solution as required for the analysis.

Method Validation Protocol

The developed method was validated as per ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix. Chromatograms of a blank (diluent), placebo, standard solution, and sample solution were recorded to check for any interference at the retention time of Vildagliptin.

  • Linearity: The linearity of the method was established by injecting six different concentrations of Vildagliptin (25-150 µg/mL) in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy (Recovery): The accuracy was evaluated by performing recovery studies using the standard addition method. A known amount of standard Vildagliptin was added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the target concentration), and the samples were re-analyzed.

  • Precision:

    • System Precision: Assessed by performing six replicate injections of a single standard solution (e.g., 100 µg/mL) and calculating the % RSD of the peak areas.

    • Method Precision (Repeatability): Determined by analyzing six independently prepared samples of Vildagliptin from the tablet formulation. The % RSD of the assay results was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve. LOD and LOQ were calculated using the formulae: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and detection wavelength (±2 nm). The effect on system suitability parameters like retention time, tailing factor, and theoretical plates was observed.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterOptimized Condition
Stationary Phase (Column) Altima C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Dilute Orthophosphoric Acid (28:72 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 266 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 7 minutes[6]
Retention Time ~3.25 min
Table 2: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Retention Time (min) -3.25
Theoretical Plates > 2000> 3000
Tailing Factor < 21.2
% RSD of Peak Areas < 2.0%0.5%
Table 3: Linearity Study of Vildagliptin
Concentration (µg/mL)Mean Peak Area
25342,150
50681,500
751,015,900
1001,350,200
1251,695,450
1502,028,100
Correlation Coefficient (r²) > 0.999
Regression Equation -
Data is representative.
Table 4: Accuracy (Recovery) Study Results
Spike LevelAmount Added (mg)Amount Found (mg)% RecoveryMean % Recovery
80% 8.07.9899.75%
100% 10.09.9799.70%99.73%
120% 12.011.9799.75%
Table 5: Precision Study Results
Parameter% Assay / Peak Area RSDAcceptance Criteria
System Precision (%RSD) 0.6%NMT 2.0%
Method Precision (%RSD) 0.8%NMT 2.0%
Table 6: LOD and LOQ Results
ParameterResult (µg/mL)
Limit of Detection (LOD) 0.06
Limit of Quantitation (LOQ) 0.21
Table 7: Robustness Study Results
Parameter Variation% RSD of ResultsSystem Suitability
Flow Rate (0.9 mL/min) < 2.0%Passed
Flow Rate (1.1 mL/min) < 2.0%Passed
Mobile Phase (-2% Acetonitrile) < 2.0%Passed
Mobile Phase (+2% Acetonitrile) < 2.0%Passed

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Weighing C Dissolution & Sonication A->C B Sample Weighing & Powdering B->C D Filtration (0.45 µm) C->D F Inject Standard/Sample D->F E System Equilibration E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (266 nm) G->H I Record Chromatogram H->I J Peak Integration & Area Measurement I->J K Quantification using Calibration Curve J->K L Final Report Generation K->L

Caption: HPLC experimental workflow for Vildagliptin analysis.

Method Validation Parameters

G cluster_quantitative Quantitative Proof cluster_qualitative Qualitative Proof cluster_sensitivity Sensitivity center Validated HPLC Method Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (System & Method) center->Precision Linearity Linearity (Range) center->Linearity Specificity Specificity (No Interference) center->Specificity Robustness Robustness (Reliability) center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ

Caption: Logical relationship of ICH validation parameters.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the quantitative determination of Vildagliptin in tablet dosage forms. The method was successfully validated according to ICH guidelines, demonstrating good linearity, accuracy, precision, and robustness. The short retention time allows for rapid analysis, making the method suitable for routine quality control testing and stability studies of Vildagliptin in pharmaceutical formulations.[7] The absence of interference from excipients confirms the specificity of the method.

References

Application Note & Protocol: Quantitative Analysis of Vildagliptin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of vildagliptin in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of vildagliptin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4] The described method is based on validated procedures reported in the scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated bioanalytical methods for vildagliptin in plasma.

Table 1: Linearity and Sensitivity of Vildagliptin Quantification

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
1.11 - 534.01.11[3]
1.00 - 851.811.00[5]
7.06 - 3023.81 (in rat plasma)7.06[6]
1.57 - 501.21 (in rat plasma)1.57[7][8]
5 - 3005[9][10]
5 - 500<1.5 (Limit of Detection)[11][12]
Not Specified2[1]

Table 2: Precision and Accuracy of Vildagliptin Quantification

MethodPrecision (%CV)Accuracy (%)Reference
HPLC-MS/MSIntra- and Inter-day: 0.9% - 8.5%99.8% - 109.3%[3]
LC-MS/MS0.32% - 3.09%97.30% - 104.15%[5]
LC-MS/MS (in rat plasma)Within- and Between-batch: < 9%Within ± 15% of nominal values[6]
HILIC-MS/MS< 9.0% (RSD)< 11.2% (RE)[12]
LC-MS/MS (in rat plasma)Intra- and Inter-run: < 11.70%Not Specified[8]

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantitative analysis of vildagliptin in plasma.

Protocol 1: Sample Preparation using Protein Precipitation

This is a rapid and straightforward method for sample clean-up.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., ¹³C-¹⁵N-vildagliptin or Vildagliptin-D7)[3][6]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma (collected in disodium EDTA tubes)[7]

  • Internal Standard (IS) solution (e.g., Repaglinide or Vildagliptin-D7)[8]

  • 0.1N NaOH[7]

  • Ethyl acetate (HPLC grade)[7][8]

  • Polypropylene tubes (5 mL)[7]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase or a component of it)

Procedure:

  • Pipette 100 µL of plasma into a 5 mL polypropylene tube.[7]

  • Add 25 µL of the internal standard working solution (e.g., 1 µg/mL).[7]

  • Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[7]

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes to extract the analyte and IS.[7]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL).

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[3][5]

Chromatographic Conditions (Example 1):

  • Column: Hypurity C18 (150 mm × 2.1 mm, 5 µm)[3]

  • Mobile Phase: Gradient elution with Methanol and 5 mmol·L⁻¹ ammonium formate.[3]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 2 µL[3]

Chromatographic Conditions (Example 2):

  • Column: ACE 3 C18 PFP[6]

  • Mobile Phase: Isocratic elution with 20:80 (v/v) ammonium acetate buffer and acetonitrile.[6]

  • Flow Rate: 0.7 mL/min[6]

  • Run Time: < 5 min[6]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • Vildagliptin: m/z 304.3 → 154.2[3] or m/z 304.4 → 154.1[6] or m/z 304.2 → 154.2[5]

    • Vildagliptin-D7 (IS): m/z 311.1 → 161.2[5] or m/z 311.1 → 161.1[6]

    • ¹³C-¹⁵N-vildagliptin (IS): m/z 310.3 → 160.3[3]

Note on Stability: Vildagliptin can degrade in plasma.[3] One study suggests the addition of malic acid to plasma samples to improve stability.[5] It is recommended to keep plasma samples on ice during processing and store them at -70°C or lower for long-term storage.[1][3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle Method 2 vortex1 Vortex ppt->vortex1 lle->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extract Extract Organic Layer centrifuge1->extract injection Inject into LC-MS/MS supernatant->injection evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for Vildagliptin Quantification in Plasma.

Logical Relationship of Method Validation

G cluster_quant cluster_acc_prec cluster_sample_effect Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key Parameters of Bioanalytical Method Validation.

References

Vildagliptin Dihydrate In Vitro Cell-Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Vildagliptin dihydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The following protocols are essential for researchers in diabetology, endocrinology, and drug discovery to assess the efficacy and mechanism of action of Vildagliptin and other DPP-4 inhibitors.

Overview of Vildagliptin's Mechanism of Action

Vildagliptin is a therapeutic agent for type 2 diabetes that works by inhibiting the DPP-4 enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[3][4] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells, thereby improving glycemic control.[1][3][4] Furthermore, Vildagliptin has been shown to protect pancreatic β-cells by reducing endoplasmic reticulum (ER) stress and oxidative stress.[2][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: DPP-4 Inhibition

ParameterValueCell Line/SystemReference
IC₅₀~3.4 nMRecombinant Human DPP-4[7](--INVALID-LINK--)
IC₅₀4.5 nMHuman plasma[2](--INVALID-LINK--)
IC₅₀4.6 nMHealthy Chinese volunteers[8](--INVALID-LINK--)

Table 2: Effects on Pancreatic β-Cells

AssayCell LineVildagliptin EffectQuantitative DataReference
Insulin SecretionIsolated mouse isletsIncreased glucose-stimulated insulin secretionRestored insulin secretion in diabetic KK-Aʸ mice[2](--INVALID-LINK--)
Insulin SecretionMIN6 cellsRescued insulin secretory defectNot specified[9](--INVALID-LINK--)
Cell Viability-Promoted β-cell survivalIncreased viability, decreased necrosis and apoptosis[10](--INVALID-LINK--)
ER Stressdb/db mouse isletsSuppressed ER stress markersDown-regulation of TRIB3, ATF-4, and CHOP[5](--INVALID-LINK--)

Experimental Protocols

DPP-4 Inhibition Assay

This protocol is adapted from a fluorescent-based DPP-4 inhibitor screening assay.

Objective: To determine the in vitro inhibitory activity of this compound against DPP-4.

Materials:

  • DPP-4 Inhibitor Screening Kit (e.g., from Abnova or similar)

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer

  • This compound

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the Vildagliptin stock solution in assay buffer to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50, and 100 µM).

  • In a 96-well plate, add 10 µL of each Vildagliptin dilution.

  • For the 100% initial activity control, add 10 µL of assay buffer with DMSO.

  • For the background control, add 10 µL of assay buffer with DMSO.

  • Add 30 µL of DPP-4 assay buffer to all wells.

  • Add 10 µL of DPP-4 enzyme to the sample and 100% initial activity wells. Do not add enzyme to the background wells.

  • Mix and incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each Vildagliptin concentration and determine the IC₅₀ value.

Workflow for DPP-4 Inhibition Assay

G prep_vilda Prepare Vildagliptin Dilutions prep_plate Add Vildagliptin and Controls to 96-well Plate prep_vilda->prep_plate add_buffer Add Assay Buffer prep_plate->add_buffer add_enzyme Add DPP-4 Enzyme add_buffer->add_enzyme incubate1 Incubate at 37°C for 10 min add_enzyme->incubate1 add_substrate Add DPP-4 Substrate incubate1->add_substrate incubate2 Incubate at 37°C for 30 min add_substrate->incubate2 read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_fluorescence calculate_ic50 Calculate % Inhibition and IC50 read_fluorescence->calculate_ic50

Caption: Workflow of the in vitro DPP-4 inhibition assay.

GLP-1 Secretion Assay

This protocol is designed for the murine enteroendocrine STC-1 cell line.

Objective: To measure the effect of Vildagliptin on GLP-1 secretion.

Materials:

  • STC-1 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Krebs-Ringer Bicarbonate Buffer (KRB)

  • This compound

  • DPP-4 inhibitor (for sample preservation, if not using Vildagliptin as the primary inhibitor)

  • GLP-1 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.

  • Wash the cells twice with KRB.

  • Pre-incubate the cells in KRB for 1 hour at 37°C.

  • Prepare treatment solutions in KRB containing various concentrations of this compound (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO).

  • Remove the pre-incubation buffer and add the treatment solutions to the cells.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant from each well. If Vildagliptin is not the preservative, add a separate DPP-4 inhibitor to the supernatant to prevent GLP-1 degradation.

  • Centrifuge the supernatant to remove any cell debris.

  • Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Normalize the GLP-1 concentration to the total protein content of the cells in each well.

Workflow for GLP-1 Secretion Assay

G seed_cells Seed STC-1 Cells in 24-well Plate pre_incubate Pre-incubate with KRB seed_cells->pre_incubate treat_cells Treat with Vildagliptin pre_incubate->treat_cells incubate Incubate for 2 hours treat_cells->incubate collect_supernatant Collect and Clarify Supernatant incubate->collect_supernatant elisa Measure GLP-1 via ELISA collect_supernatant->elisa normalize Normalize to Protein Content elisa->normalize

Caption: Workflow of the GLP-1 secretion assay in STC-1 cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed for the murine pancreatic β-cell line MIN6.

Objective: To assess the effect of Vildagliptin on glucose-stimulated insulin secretion.

Materials:

  • MIN6 cells

  • DMEM with 15% FBS

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRB)

  • This compound

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed MIN6 cells in 24-well plates and culture to 80-90% confluency.

  • Wash the cells twice with KRB.

  • Pre-incubate the cells in KRB with 2.8 mM glucose for 1 hour at 37°C to bring them to a basal state.

  • Prepare treatment solutions in KRB with low (2.8 mM) and high (16.7 mM) glucose, each with and without various concentrations of Vildagliptin (e.g., 1, 10, 100 nM). Include a vehicle control.

  • Remove the pre-incubation buffer and add the treatment solutions.

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant and centrifuge to remove cell debris.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Lyse the cells to measure total insulin content and normalize the secreted insulin to the total insulin content or total protein.

Workflow for GSIS Assay

G seed_cells Seed MIN6 Cells pre_incubate Pre-incubate in Low Glucose KRB seed_cells->pre_incubate treat_cells Treat with Vildagliptin in Low/High Glucose pre_incubate->treat_cells incubate Incubate for 1 hour treat_cells->incubate measure_total_insulin Measure Total Insulin Content treat_cells->measure_total_insulin collect_supernatant Collect Supernatant incubate->collect_supernatant measure_insulin Measure Secreted Insulin (ELISA) collect_supernatant->measure_insulin normalize Normalize Secreted to Total Insulin measure_insulin->normalize measure_total_insulin->normalize

Caption: Workflow of the glucose-stimulated insulin secretion assay.

Cell Viability (MTT) Assay

This protocol assesses the effect of Vildagliptin on the viability of pancreatic β-cells.

Objective: To determine the cytotoxicity of Vildagliptin on a pancreatic β-cell line (e.g., MIN6 or INS-1E).

Materials:

  • Pancreatic β-cell line (e.g., MIN6)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Absorbance microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Vildagliptin in complete culture medium (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control.

  • Remove the old medium and add 100 µL of the Vildagliptin dilutions to the respective wells.

  • Incubate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for Cell Viability (MTT) Assay

G seed_cells Seed Pancreatic β-cells treat_cells Treat with Vildagliptin seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the cell viability MTT assay.

Signaling Pathway

Vildagliptin's Action on Pancreatic β-Cells

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Pancreatic β-cell) Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 inhibits ER_Stress ER Stress Vildagliptin->ER_Stress reduces GLP1_inactive Inactive GLP-1/GIP DPP4->GLP1_inactive GLP1_active Active GLP-1/GIP GLP1_active->DPP4 degrades GLP1R GLP-1 Receptor GLP1_active->GLP1R activates AC Adenylate Cyclase GLP1R->AC PI3K PI3K GLP1R->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion promotes Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes ER_Stress->Apoptosis induces

Caption: Vildagliptin's signaling pathway in pancreatic β-cells.

References

Application Notes: Vildagliptin Dihydrate Formulation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is a potent and selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It enhances pancreatic islet function by preventing the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This action increases the levels of active incretins, leading to improved glucose-dependent insulin secretion and suppression of inappropriate glucagon release.[5][6] These application notes provide detailed protocols for the formulation of vildagliptin dihydrate for preclinical oral administration and outline key experimental procedures for its evaluation.

Physicochemical Properties of Vildagliptin

A clear understanding of vildagliptin's physicochemical properties is essential for developing a suitable formulation for preclinical research.

PropertyValueReference
IUPAC Name (2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile[7]
Molecular Formula C17H25N3O2[1]
Molecular Weight 303.40 g/mol [1]
Appearance White to off-white crystalline powder[1]
pKa 9.03[8]
Melting Point 222 – 224°C[9]
Solubility Freely soluble in water; soluble in methanol and DMSO[9][10]
UV λmax ~210 nm[1][11]

Section 1: Formulation Protocol for Preclinical Oral Administration

Given its high water solubility, a simple aqueous solution is the most common and effective formulation for oral gavage in preclinical rodent studies.

Objective: To prepare a vildagliptin solution at a concentration of 1 mg/mL for oral administration to rodents.

Materials:

  • This compound powder

  • Sterile water for injection or purified water

  • Calibrated analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter (optional)

Protocol:

  • Calculate Required Mass: Determine the total volume of dosing solution needed for the study. For a 1 mg/mL solution, the mass of vildagliptin (in mg) required is equal to the desired final volume (in mL).

    • Example: For 50 mL of solution, weigh out 50 mg of this compound powder.

  • Dissolution: Add approximately 80% of the final volume of sterile water to a volumetric flask. Place a magnetic stir bar in the flask and transfer the weighed vildagliptin powder into it.

  • Mixing: Place the flask on a magnetic stirrer and mix at a moderate speed until the powder is completely dissolved. Vildagliptin should dissolve readily in water.[9][10]

  • Volume Adjustment: Once dissolved, add sterile water to bring the solution to the final desired volume.

  • Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the prepared solution at 2-8°C, protected from light. For preclinical studies, it is recommended to use freshly prepared solutions. Short-term stability data suggests potential degradation in plasma at room temperature, so chilled storage is advisable.[12]

Dosing Calculation Example: For a target dose of 10 mg/kg in a 250 g (0.25 kg) rat using a 1 mg/mL solution:

  • Dose (mg): 10 mg/kg * 0.25 kg = 2.5 mg

  • Volume to Administer (mL): 2.5 mg / 1 mg/mL = 2.5 mL

Section 2: Mechanism of Action & Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4] DPP-4 is responsible for the rapid inactivation of incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, vildagliptin increases the half-life of active GLP-1 and GIP.[3][5] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately improving glycemic control.[4]

G cluster_gut Intestinal L-Cells cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver & Periphery Food Food Intake Incretins Active GLP-1 & GIP Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Beta β-Cells Incretins->Beta Stimulates Alpha α-Cells Incretins->Alpha Inhibits Inactive Inactive Metabolites DPP4->Inactive Vilda Vildagliptin Vilda->DPP4 Inhibits Insulin Insulin Secretion ↑ Beta->Insulin Glucagon Glucagon Secretion ↓ Alpha->Glucagon Uptake Peripheral Glucose Uptake ↑ Insulin->Uptake Promotes HGP Hepatic Glucose Production ↓ Glucagon->HGP Inhibits BloodGlucose Blood Glucose ↓ HGP->BloodGlucose Uptake->BloodGlucose

Caption: Vildagliptin's DPP-4 inhibition pathway.

Section 3: Key Preclinical Experimental Protocols

Protocol 3.1: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of vildagliptin on the DPP-4 enzyme.

G A 1. Prepare Reagents (DPP-4, Substrate, Vildagliptin) B 2. Add Vildagliptin (Inhibitor) & DPP-4 Enzyme to Plate A->B C 3. Incubate (10 min @ 37°C) B->C D 4. Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) C->D E 5. Incubate (30-60 min @ 37°C) D->E F 6. Measure Fluorescence (Ex/Em = 360/460 nm) E->F G 7. Calculate % Inhibition F->G

Caption: Workflow for in vitro DPP-4 inhibition assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., H-Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

  • Vildagliptin (test inhibitor)

  • Sitagliptin or other known DPP-4 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of vildagliptin and the positive control in a suitable solvent (e.g., DMSO or assay buffer). Create a series of dilutions to determine the IC50 value. Dilute the DPP-4 enzyme and substrate in assay buffer to their final working concentrations as recommended by the supplier.[13][14]

  • Assay Setup: In a 96-well microplate, add the following to designated wells:

    • Blank Wells: Assay buffer only.

    • Control Wells (100% Activity): Assay buffer, solvent, and DPP-4 enzyme.

    • Test Wells: Assay buffer, vildagliptin dilutions, and DPP-4 enzyme.

    • Positive Control Wells: Assay buffer, positive control dilutions, and DPP-4 enzyme.

  • Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitors. Mix gently and incubate the plate at 37°C for 10 minutes.[13][15]

  • Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.[13]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The reaction can be monitored kinetically or as an endpoint reading.[13][15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13][14]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Signal of Test Well / Signal of Control Well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a critical experiment to assess the in vivo efficacy of vildagliptin on glucose homeostasis.[16]

G A 1. Fast Animals Overnight (16-18 hours, water ad libitum) B 2. Record Body Weight & Collect Baseline Blood Sample (t= -30 min) (Tail snip) A->B C 3. Administer Vildagliptin or Vehicle (Oral Gavage) B->C D 4. Wait for Drug Absorption (30 minutes) C->D E 5. Administer Glucose Bolus (t=0 min) (2 g/kg, Oral Gavage) D->E F 6. Collect Blood Samples (t = 15, 30, 60, 90, 120 min) E->F G 7. Measure Blood Glucose Levels F->G H 8. Plot Glucose vs. Time & Calculate AUC G->H

Caption: Workflow for an oral glucose tolerance test (OGTT).

Materials:

  • Male Wistar or Sprague-Dawley rats (or other appropriate rodent model)

  • Vildagliptin dosing solution and vehicle control

  • D-glucose solution (e.g., 20% w/v in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Restrainers

  • Blood collection tubes (e.g., heparinized capillaries)

Protocol:

  • Acclimatization: Acclimate animals to handling and gavage procedures for several days before the experiment.

  • Fasting: Fast the animals overnight (16-18 hours) but allow free access to water.[16][17]

  • Baseline Measurement (t = -30 min): Record the body weight of each animal. Obtain a baseline blood sample by a small tail snip and measure the blood glucose concentration.[17]

  • Drug Administration (t = -30 min): Immediately after the baseline sample, administer the vildagliptin formulation or vehicle control via oral gavage. A typical dose for rats is 10 mg/kg.[18][19]

  • Glucose Challenge (t = 0 min): After a 30-minute absorption period, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[17]

  • Blood Sampling: Collect subsequent blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[17]

  • Glucose Measurement: Measure the blood glucose concentration for each sample immediately.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., ANOVA) should be used to compare treatment groups.

Protocol 3.3: Quantification of Vildagliptin in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of vildagliptin concentrations in plasma samples obtained from pharmacokinetic studies.

Objective: To accurately quantify vildagliptin levels in rodent plasma.

Methodology Summary: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for sensitive and specific quantification of vildagliptin in biological matrices.[12][20]

Key Parameters for Method Development:

ParameterExample ConditionReference
Sample Preparation Protein precipitation with acetonitrile[12]
Internal Standard (IS) ¹³C-¹⁵N-vildagliptin or a structurally similar compound[12]
Chromatographic Column C18 column (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm)[12]
Mobile Phase Gradient elution with Methanol and Ammonium Formate buffer[12]
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
MS/MS Transition Vildagliptin: m/z 304.3 → 154.2; IS: m/z 310.3 → 160.3[12]
Detection Mode Multiple Reaction Monitoring (MRM)[12]
Linearity Range 1.11 to 534.0 ng/mL[12]

Protocol Outline:

  • Sample Collection: Collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of vildagliptin into blank control plasma.

  • Sample Extraction:

    • Thaw plasma samples, calibration standards, and QCs.

    • To a small volume of plasma (e.g., 50-100 µL), add the internal standard.

    • Add 2-3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system using the developed method parameters.

  • Data Processing: Integrate the peak areas for vildagliptin and the internal standard. Calculate the peak area ratio.

  • Quantification: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted linear regression to determine the concentrations of vildagliptin in the unknown samples and QCs.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software. In rats, vildagliptin is rapidly absorbed with a short half-life.[21]

References

Application Note: Quantification of Vildagliptin in Human Plasma Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vildagliptin in human plasma. Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The described protocol utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard (Vildagliptin-D7) to ensure accuracy and precision. The method is validated over a linear range suitable for clinical and preclinical studies, demonstrating high sensitivity with a low limit of quantification.

Principle

This method employs reversed-phase liquid chromatography for the separation of Vildagliptin and its internal standard from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.

Materials, Reagents, and Instrumentation

2.1 Materials and Reagents

  • Vildagliptin dihydrate reference standard

  • Vildagliptin-D7 (Internal Standard, ISTD)[1]

  • LC-MS grade Acetonitrile[1]

  • LC-MS grade Methanol

  • Ammonium Acetate (LC-MS grade)[1]

  • Formic Acid (AR grade)[1]

  • Ultrapure water (Milli-Q or equivalent)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

2.2 Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACE 3 C18 PFP or equivalent C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[1][2]

  • Data System: Chromatography and mass spectrometry data acquisition and processing software (e.g., Masslynx, Analyst).

Experimental Protocols

3.1 Preparation of Stock and Working Solutions

  • Vildagliptin Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of this compound standard. Note: The molecular weight of Vildagliptin is 303.40 g/mol , and this compound is ~339.43 g/mol . Adjust the weight based on the certificate of analysis to account for purity and water content to achieve a final concentration of 1 mg/mL of the free base form. Dissolve the standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Vildagliptin-D7 in methanol.

  • Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Spiking Solution (250 ng/mL): Dilute the Vildagliptin-D7 stock solution with acetonitrile to a final concentration of 250 ng/mL.[1]

3.2 Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

  • Spike drug-free human plasma with the appropriate Vildagliptin working solutions to achieve final concentrations for the calibration curve. A suggested range is 7 ng/mL to 3000 ng/mL.[1]

  • Prepare QC samples in plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

3.3 Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard spiking solution (250 ng/mL Vildagliptin-D7).[1]

  • Add 1.0 mL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute to ensure complete mixing.

  • Centrifuge the samples at high speed (e.g., 20,000 rcf or >13,000 rpm) for 5-10 minutes.[1]

  • Carefully transfer approximately 200 µL of the clear supernatant into a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitute the dried residue with 250 µL of the mobile phase.[2]

  • Vortex briefly and inject the sample into the LC-MS/MS system.

3.4 LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Chromatographic Conditions
ParameterCondition
Column ACE 3 C18 PFP or equivalent (e.g., 50 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase 2-5 mM Ammonium Acetate Buffer : Acetonitrile (20:80, v/v)[1][2]
Flow Rate 0.7 mL/min[1]
Elution Mode Isocratic
Column Temperature 40°C[3]
Injection Volume 2-10 µL[2][3][4]
Run Time ~5 minutes
Table 2: Mass Spectrometer Conditions
ParameterVildagliptinVildagliptin-D7 (ISTD)
Ionization Mode ESI Positive[1][3]ESI Positive[1]
MRM Transition (m/z) 304.4 → 154.1[1]311.1 → 161.1[1]
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized via infusionOptimized via infusion
Declustering Potential (DP) Optimized via infusionOptimized via infusion
Ion Source Temp. ~500°C~500°C

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below based on published data.

Table 3: Summary of Method Performance Characteristics
Validation ParameterResult
Linearity Range 7.06 ng/mL to 3023.81 ng/mL (r² > 0.99)[1]
Lower Limit of Quantification (LLOQ) 1.57 - 7.06 ng/mL[1][2]
Intra-day Precision (%CV) ≤ 9.62%[2]
Inter-day Precision (%CV) ≤ 11.70%[2]
Accuracy (% Bias) Within ±15% (97.23% to 105.11%)[2]
Matrix Effect Minimal interference observed[2]
Extraction Recovery Consistent and reproducible

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

G cluster_prep Sample Preparation cluster_extract Extraction & Analysis cluster_data Data Processing Sample 1. Aliquot 100 µL Plasma Sample Spike 2. Spike with 50 µL Internal Standard (Vildagliptin-D7) Sample->Spike Precipitate 3. Add 1.0 mL Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex for 1 minute Precipitate->Vortex Centrifuge 5. Centrifuge at 20,000 rcf Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Reconstitute 8. Reconstitute in Mobile Phase Inject 9. Inject into LC-MS/MS System Acquire 10. Data Acquisition (MRM) Inject->Acquire Analyze 11. Peak Integration & Quantification Acquire->Analyze Report 12. Generate Results Analyze->Report

Caption: Workflow for Vildagliptin quantification in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of Vildagliptin in human plasma. The simple protein precipitation sample preparation allows for high throughput, making this method well-suited for pharmacokinetic assessments, bioequivalence studies, and routine therapeutic drug monitoring in a research or clinical laboratory setting.

References

Application Note: Development of a Stability-Indicating Assay for Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood sugar levels. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin hormones. The stability of a drug substance like Vildagliptin dihydrate is a critical attribute that can affect its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.

This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its degradation products. The method is developed and validated based on the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid) in a ratio of 60:40 v/v.[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 215 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 15 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to obtain a desired buffer strength and adjust the pH to 3.5 with orthophosphoric acid.

  • Diluent: The mobile phase was used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve about 25 mg of this compound reference standard in the diluent in a 25 mL volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.

Forced Degradation Studies

Forced degradation studies were performed on the this compound to demonstrate the stability-indicating nature of the analytical method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2]

  • Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 1 M HCl and kept at 80°C for 3 hours. The solution was then neutralized with 1 M NaOH and diluted with the diluent.[3][4]

  • Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 3 hours. The solution was then neutralized with 0.1 M HCl and diluted with the diluent.[4]

  • Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 1 hour.[4] The solution was then diluted with the diluent.

  • Thermal Degradation: this compound powder was kept in a hot air oven at 70°C for 3 hours.[5] A sample was then prepared from the stressed powder.

  • Photolytic Degradation: this compound powder was exposed to UV light (254 nm) in a UV chamber for 24 hours.[5] A sample was then prepared from the stressed powder.

Results and Discussion

The developed HPLC method was found to be specific for the analysis of this compound in the presence of its degradation products. The chromatograms of the stressed samples showed well-resolved peaks of Vildagliptin and its degradation products.

Summary of Forced Degradation Studies

The results of the forced degradation studies are summarized in the table below. The percentage of degradation was calculated by comparing the peak area of Vildagliptin in the stressed sample to that of an unstressed standard solution.

Stress ConditionConditions% DegradationNumber of Major Degradants
Acid Hydrolysis 1 M HCl at 80°C for 3 hours~15-20%1[3][6]
Base Hydrolysis 0.1 M NaOH at room temperature for 3 hours~10-15%3[3][6]
Oxidative Degradation 3% H₂O₂ at room temperature for 1 hour~25-30%5[3][6]
Thermal Degradation 70°C for 3 hours< 5%No significant degradation
Photolytic Degradation UV light (254 nm) for 24 hours< 5%No significant degradation
Method Validation Summary

The developed method was validated as per ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Linearity Range 25-150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD 0.06 µg/mL
LOQ 0.21 µg/mL

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis drug This compound dissolve Dissolve in Diluent drug->dissolve stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) dissolve->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute injection Inject into HPLC dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 215 nm separation->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for the stability-indicating assay of this compound.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidative Oxidative Degradation vildagliptin This compound deg1 Degradant 1 vildagliptin->deg1 HCl, 80°C deg2 Degradant 2 vildagliptin->deg2 NaOH, RT deg3 Degradant 3 vildagliptin->deg3 NaOH, RT deg4 Degradant 4 vildagliptin->deg4 NaOH, RT deg5 Degradant 5 vildagliptin->deg5 H₂O₂, RT deg6 Degradant 6 vildagliptin->deg6 H₂O₂, RT deg7 Degradant 7 vildagliptin->deg7 H₂O₂, RT deg8 Degradant 8 vildagliptin->deg8 H₂O₂, RT deg9 Degradant 9 vildagliptin->deg9 H₂O₂, RT

Caption: Degradation pathways of Vildagliptin under different stress conditions.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination of this compound in the presence of its degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations. The method adheres to the ICH guidelines for analytical method validation.

References

Protocol for Vildagliptin dihydrate enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Vildagliptin Dihydrate Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn enhances pancreatic islet function, stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5] This mechanism of action makes Vildagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus.

This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against recombinant human DPP-4. The assay is based on a fluorometric method, which offers high sensitivity and a broad dynamic range.

Principle of the Assay

The DPP-4 enzyme inhibition assay is a fluorometric, endpoint assay. The principle involves the use of a specific DPP-4 substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent compound, 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to DPP-4 activity.

In the presence of an inhibitor like Vildagliptin, the enzymatic activity of DPP-4 is reduced, leading to a decrease in the fluorescence signal. By measuring the fluorescence intensity across a range of Vildagliptin concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency. Vildagliptin is known to be a slow-binding inhibitor, therefore a pre-incubation step with the enzyme is crucial for accurate potency determination.[6][7]

Signaling Pathway of DPP-4 Inhibition by Vildagliptin

G cluster_0 Physiological State (e.g., Post-Meal) cluster_1 Incretin System cluster_2 Pancreatic Islet Response cluster_3 Systemic Effect Nutrient Intake Nutrient Intake GLP-1 & GIP Release GLP-1 & GIP Release Nutrient Intake->GLP-1 & GIP Release Stimulates DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP Release->DPP-4 Enzyme Substrates for Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP Release->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP Release->Pancreatic α-cells Inhibits Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 Enzyme->Inactive GLP-1 & GIP Degrades Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibits Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic β-cells->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic α-cells->Glucagon Secretion ↓ Improved Glycemic Control Improved Glycemic Control Insulin Secretion ↑->Improved Glycemic Control Glucagon Secretion ↓->Improved Glycemic Control

Caption: Mechanism of Vildagliptin action on the incretin pathway.

Materials and Reagents

Reagent/MaterialSupplier ExampleCatalog # Example
Recombinant Human DPP-4Cayman Chemical10007913
This compoundSigma-AldrichSML2316
Gly-Pro-AMC (Substrate)Cayman Chemical14736
Tris-HClThermo FisherBP152
NaClThermo FisherS271
EDTAThermo FisherS311
DMSO, AnhydrousSigma-Aldrich276855
Black, Flat-Bottom 96-Well PlatesCorning3603
Purified Water (HPLC-grade)VWR95053-156
Fluorescence Plate ReaderN/AN/A
Pipettes and Multichannel PipettorN/AN/A

Experimental Protocol

  • Assay Buffer (20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0):

    • Prepare a 1 M Tris-HCl stock solution at pH 8.0.

    • In 800 mL of purified water, dissolve 20 mL of 1 M Tris-HCl, 5.84 g of NaCl, and 2 mL of 0.5 M EDTA.

    • Adjust the final volume to 1 L with purified water.

    • Store at 4°C.[8]

  • This compound Stock Solution (10 mM):

    • Accurately weigh this compound and dissolve in 100% DMSO to make a 10 mM stock solution.

    • Store in small aliquots at -20°C.

  • Vildagliptin Serial Dilutions:

    • Perform serial dilutions of the 10 mM Vildagliptin stock solution in 100% DMSO.

    • Subsequently, dilute these DMSO stocks into Assay Buffer to create the final working concentrations (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in the assay well is ≤1%.

  • DPP-4 Enzyme Working Solution (e.g., 2X final concentration):

    • Thaw the recombinant human DPP-4 enzyme on ice.

    • Dilute the enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically by running a titration curve but is typically in the low ng/mL range.[6]

  • Gly-Pro-AMC Substrate Working Solution (e.g., 2X final concentration):

    • Prepare a stock solution of Gly-Pro-AMC in DMSO (e.g., 10 mM).

    • Dilute the stock solution in Assay Buffer to the final working concentration. A typical concentration is 2 times the Km value for the enzyme, or as recommended by the supplier (e.g., 100 µM).[8]

Caption: Experimental workflow for the Vildagliptin DPP-4 inhibition assay.

  • Plate Setup: Add Assay Buffer, Vildagliptin dilutions, and controls to the wells of a black 96-well plate according to the plate layout table below.

  • Add Inhibitor: Add 10 µL of the serially diluted Vildagliptin working solutions to the 'Test' wells. Add 10 µL of Assay Buffer containing the same percentage of DMSO to the '100% Activity' control wells. Add 10 µL of Assay Buffer with DMSO to the 'Background' wells.

  • Add Enzyme: Add 40 µL of the DPP-4 enzyme working solution to the 'Test' and '100% Activity' wells. Add 40 µL of Assay Buffer to the 'Background' wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step is critical for slow-binding inhibitors like Vildagliptin.[6]

  • Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

Data Presentation and Analysis

Well(s)ReagentVolume (µL)
A1-A3Background Control: Assay Buffer, DMSO, Substrate (No Enzyme)100
B1-B3100% Activity Control: Enzyme, DMSO, Substrate (No Inhibitor)100
C1-C3Test: Enzyme, Vildagliptin [Conc. 1], Substrate100
D1-D3Test: Enzyme, Vildagliptin [Conc. 2], Substrate100
.........
H1-H3Test: Enzyme, Vildagliptin [Conc. 6], Substrate100
  • Correct for Background: Subtract the average fluorescence of the 'Background' wells from all other wells.

    • Corrected RFU = Sample RFU - Average Background RFU

  • Calculate Percent Inhibition: Use the following formula for each Vildagliptin concentration:

    • % Inhibition = (1 - (Corrected Test RFU / Corrected 100% Activity RFU)) * 100

Plot the Percent Inhibition against the logarithm of the Vildagliptin concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. The IC50 is the concentration of Vildagliptin that produces 50% inhibition of DPP-4 activity. Published IC50 values for Vildagliptin are typically in the low nanomolar range (e.g., 4.6 nM).[9]

Table 1: Raw and Corrected Fluorescence Data

[Vildagliptin] (nM) Replicate 1 (RFU) Replicate 2 (RFU) Replicate 3 (RFU) Average Corrected RFU
0 (100% Activity) 25,430 25,610 25,550 25,430
0.1 24,150 24,300 24,210 24,120
1.0 19,870 19,750 19,990 19,770
10 8,950 9,100 9,020 8,923
100 1,560 1,610 1,580 1,483
1000 350 370 365 262

| Background | 100 | 110 | 105 | N/A |

Note: Data is illustrative. Average Background RFU (105) has been subtracted from all values to get Corrected RFU.

Table 2: Calculated Percent Inhibition and IC50 Value

[Vildagliptin] (nM) log [Vildagliptin] Average % Inhibition
0.1 -1.00 5.15%
1.0 0.00 22.25%
10 1.00 64.91%
100 2.00 94.17%
1000 3.00 98.97%

| Calculated IC50 | N/A | ~4.5 nM |

Note: Data is illustrative and fitted to a dose-response curve to derive the IC50 value.

References

Troubleshooting & Optimization

Vildagliptin Dihydrate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address common challenges and improve the yield and purity of Vildagliptin dihydrate synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Vildagliptin, offering step-by-step guidance to identify and resolve them.

Q1: What are the primary causes for low overall yield in Vildagliptin synthesis?

Low overall yield can stem from inefficiencies in one or more steps of the synthesis pathway. The most common areas of concern are the formation of the cyanopyrrolidine intermediate and the final condensation step. Key factors include incomplete reactions, degradation of intermediates, and formation of side products.[1] A systematic approach is required to pinpoint the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield Detected check_intermediates Analyze Purity and Yield of Key Intermediates start->check_intermediates Start Here final_step Review Final Condensation Step check_intermediates->final_step Intermediates OK intermediate_issue Issue with (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile or 3-aminoadamantanol check_intermediates->intermediate_issue Yield/Purity Low crystallization Evaluate Crystallization and Isolation final_step->crystallization Condensation OK condensation_issue High Impurity Levels (e.g., Diketopiperazine) or Unreacted Starting Material final_step->condensation_issue Low Conversion crystallization_issue Product Lost During Work-up or Crystallization crystallization->crystallization_issue Low Recovery optimize_intermediate Action: Optimize intermediate synthesis. - Adjust temperature/time. - Purify starting materials (L-proline). - Use alternative dehydrating agents. intermediate_issue->optimize_intermediate end_node Yield Improved optimize_intermediate->end_node optimize_condensation Action: Optimize condensation. - Control temperature (<10°C). - Screen bases (e.g., K2CO3). - Ensure anhydrous conditions. condensation_issue->optimize_condensation optimize_condensation->end_node optimize_crystallization Action: Optimize isolation. - Screen anti-solvents. - Control cooling rate. - Adjust pH before extraction. crystallization_issue->optimize_crystallization optimize_crystallization->end_node

Caption: Troubleshooting decision tree for diagnosing low Vildagliptin yield.

Q2: How can the formation of impurities, such as Vildagliptin diketopiperazine, be minimized?

Impurity formation is a critical issue affecting both yield and the final product's quality.[1] The Vildagliptin diketopiperazine impurity often forms via self-condensation of an intermediate.[2] Another common process-related impurity is (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile.[3]

Strategies for Impurity Control:

  • Temperature Control: Maintain low temperatures (e.g., below 0°C) during the final condensation step to suppress side reactions.[4]

  • Base Selection: The choice and amount of base (e.g., Potassium Carbonate) are crucial. Use the optimal molar equivalent to prevent base-catalyzed side reactions.[5]

  • Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench it promptly upon completion to avoid the formation of degradation products.

  • Purification of Intermediates: Ensure the purity of the key intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, as impurities in this step can carry through to the final product.[4]

Workflow for Impurity Identification and Control

Impurity_Control_Workflow start Impurity Detected (e.g., by HPLC > 0.1%) characterize Characterize Impurity - Isolate with Prep-HPLC - Analyze via LC-MS, NMR start->characterize identify Identify Source of Impurity characterize->identify source_sm Starting Material identify->source_sm Origin source_side_reaction Side Reaction identify->source_side_reaction Origin source_degradation Degradation identify->source_degradation Origin action_sm Control Strategy: Purify/Re-qualify Starting Materials source_sm->action_sm action_side_reaction Control Strategy: - Modify Reaction Conditions (Temp, Solvent, Base) - Change Reagent Order source_side_reaction->action_side_reaction action_degradation Control Strategy: - Modify Work-up/Isolation - Adjust pH, Temperature - Use Milder Conditions source_degradation->action_degradation

Caption: Workflow for identifying and controlling impurities in synthesis.

Q3: My Vildagliptin product is difficult to crystallize or yields an unstable form. What should I do?

Crystallization is a critical step that dictates the purity, stability, and handling properties of the final Active Pharmaceutical Ingredient (API).[6] Vildagliptin can exist in different crystalline forms (polymorphs), and obtaining the stable dihydrate form is essential.[7][8]

Troubleshooting Crystallization:

  • Solvent System: The choice of solvent is paramount. While various solvents like 2-butanone and isopropanol have been used, a mixed solvent system, such as methanol and dichloromethane, can be effective for obtaining a stable crystal form.[8]

  • Anti-Solvent Addition: Inducing crystallization by adding an anti-solvent should be done slowly and at a controlled temperature to promote the growth of stable, well-defined crystals.[8]

  • Temperature and Cooling Rate: Control the cooling profile. A gradual decrease in temperature is often preferable to rapid cooling, which can trap impurities or lead to the formation of less stable polymorphs.

  • Seeding: If available, seeding the solution with a small amount of the desired this compound crystal form can be highly effective in controlling polymorphism.

Solvent SystemTypical OutcomeReference
2-ButanoneCan yield α-form crystals.[8]
Isopropanol/Ethyl AcetateUsed in recrystallization to improve purity.[8]
Methanol / DichloromethaneReported to produce a stable, high-purity crystal form.[8]
DMF / n-pentanol / n-heptaneUsed for crystallization of the cyanopyrrolidine intermediate.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for Vildagliptin synthesis?

Reported overall yields vary significantly based on the synthetic route and optimization. Some methods report yields around 40%, while more optimized, efficient processes claim yields as high as 80-95%.[1][10] For instance, a four-step synthesis starting from L-proline reported an overall yield of 95%.[10]

Q2: Which step is most critical for controlling the stereochemistry of Vildagliptin?

The stereochemistry is established by the starting material, L-proline. It is crucial to ensure that no racemization occurs during the synthesis, particularly during the conversion of the carboxylic acid intermediate to the carbonitrile.[10] Performing this step under optimized heating conditions (e.g., 95°C for 5.5 hours with sulfuric acid in acetonitrile) has been shown to preserve the optical purity.[10]

Q3: Can continuous flow technology be used to improve the synthesis?

Yes, continuous flow technology has been successfully applied to the synthesis of Vildagliptin intermediates.[11][12] It offers significant advantages, including improved safety by avoiding the isolation of hazardous reagents like the Vilsmeier reagent, better temperature control, and potentially higher yields and purity.[9][11] One study noted that a continuous flow strategy increased the yield of a key step from 87.8% to 95.2% and dramatically shortened the reaction time.[12]

Q4: What are the optimal conditions for the final condensation reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol?

The final coupling reaction is typically performed in a suitable solvent like Tetrahydrofuran (THF) or 2-butanone.[4][5] Key parameters for achieving high yield and purity include:

  • Base: Potassium carbonate (K2CO3) is commonly used as the acid scavenger.[4][5]

  • Catalyst: The addition of a catalytic amount of Potassium Iodide (KI) can facilitate the reaction.[4][5]

  • Temperature: The reaction is often initiated at low temperatures (<0°C to 10°C) and then allowed to proceed at a controlled temperature.[4] Refluxing for several hours is also reported.[5]

ParameterConditionPurposeReference
Solvent Tetrahydrofuran (THF)Reaction medium[4][10]
Base Potassium Carbonate (K2CO3)Acid Scavenger[2][5]
Catalyst Potassium Iodide (KI)Accelerate reaction[4][5]
Temperature Start at <0°C, then warm to 10°CControl side reactions[4]
Reaction Time 2-4 hoursMonitored to completion[4][5]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from a high-yield synthesis method.[10]

  • Step A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

    • To a solution of L-proline (10 g, 0.087 mol) in Tetrahydrofuran (THF, 200 mL), slowly add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0°C.

    • Stir the mixture for 20 minutes at 0°C and then heat to 70°C.

    • After the reaction is complete (monitor by TLC), dilute with water (25 mL) and stir for an additional 20 minutes.

    • Extract the product into an organic solvent, wash, dry, and evaporate the solvent to obtain the carboxylic acid intermediate.

  • Step B: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

    • To a solution of the carboxylic acid intermediate (3.0 g, 0.016 mol) in acetonitrile (30 mL), slowly add concentrated sulfuric acid (10.4 mL, 0.192 mol) at 95°C.

    • Maintain the reaction at this temperature for approximately 5.5 hours.

    • After completion, evaporate the excess acetonitrile.

    • Work up the residue using an appropriate solvent like Chloroform (CHCl3) and water to isolate the carbonitrile product.

Protocol 2: Synthesis of Vildagliptin (Final Condensation)

This protocol is based on common laboratory procedures.[4][5]

  • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-amino-1-adamantanol (1 g, 6 mmol) in 2-butanone (15 mL).

  • Add potassium carbonate (K2CO3, 3.3 g, 24 mmol) and a catalytic amount of potassium iodide (KI, 50 mg, 0.3 mmol).

  • Stir the resulting mixture under reflux for approximately 4 hours, monitoring the consumption of starting material by HPLC or TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to yield the crude Vildagliptin product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol or methanol/dichloromethane) to obtain pure Vildagliptin.[4][8]

General Vildagliptin Synthesis Pathway

Caption: Overview of a common synthetic pathway for this compound.

References

Technical Support Center: Chiral HPLC Analysis of Vildagliptin Dihydrate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the resolution of Vildagliptin dihydrate enantiomers by chiral High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Vildagliptin enantiomers.

1. Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the Vildagliptin enantiomers. What are the possible causes and solutions?

Answer:

Poor or no resolution is a common issue that can stem from several factors related to the chiral stationary phase (CSP), mobile phase composition, or other chromatographic conditions.

Troubleshooting Steps:

  • Verify Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are widely successful for Vildagliptin enantioseparation.[1][2][3] Recommended columns include those based on cellulose or amylose derivatives, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH)[1][4]

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)[3]

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2)[2]

  • Optimize Mobile Phase: The composition of the mobile phase is critical for achieving chiral recognition.

    • Mode Selection: Both normal-phase and reversed-phase modes can be effective. Reversed-phase methods often utilize aqueous buffers with organic modifiers.[1][2]

    • Organic Modifier: Acetonitrile (ACN) and methanol are commonly used organic modifiers.[1][2] The ratio of the aqueous buffer to the organic modifier significantly impacts retention and resolution.

    • Mobile Phase Additives: Basic additives are often essential for good peak shape and resolution of basic compounds like Vildagliptin.[3] Consider adding triethylamine (TEA) or diethylamine (DEA) to the mobile phase at low concentrations (e.g., 0.1-0.2%).[1][2][3]

  • Adjust pH: When using a buffered mobile phase, the pH can influence the ionization state of Vildagliptin and its interaction with the CSP. A slightly basic pH, such as pH 9, has been shown to be effective.[1][4]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the CSP. Temperature can also affect selectivity; optimization may be required.

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

2. Poor Peak Shape (Tailing or Fronting)

Question: My peaks for the Vildagliptin enantiomers are tailing significantly. How can I improve the peak symmetry?

Answer:

Peak tailing for basic analytes like Vildagliptin is often due to secondary interactions with acidic sites on the silica-based stationary phase.

Troubleshooting Steps:

  • Introduce a Basic Additive: The most effective solution is typically the addition of a basic modifier to the mobile phase. Triethylamine (TEA) or diethylamine (DEA) at concentrations around 0.1% can significantly improve peak shape by competing with the analyte for active sites on the stationary phase.[1][3]

  • Optimize Additive Concentration: The concentration of the basic additive may need to be optimized. Increasing the concentration can improve peak symmetry, but excessive amounts might affect resolution and retention.

  • Adjust pH: Operating at a pH where Vildagliptin is in a single ionic state can sometimes improve peak shape.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in the mobile phase itself is ideal.[5]

3. Inconsistent Retention Times

Question: The retention times for my enantiomers are drifting between injections. What could be causing this instability?

Answer:

Fluctuating retention times can be caused by several factors, often related to the stability of the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is particularly important when using mobile phases with additives or buffers.

  • Mobile Phase Preparation:

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[5] Always degas the mobile phase before use.

    • Composition: Ensure accurate and consistent preparation of the mobile phase for each run. Small variations in the ratio of solvents or additive concentration can lead to shifts in retention time.

  • Pump Performance: Check for leaks in the pump or fittings, as this can lead to an inconsistent flow rate.[5] Salt buildup from buffers can also affect pump performance.[5]

  • Temperature Control: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[3]

References

Validation & Comparative

A Head-to-Head Comparison of Vildagliptin and Sitagliptin in Type 2 Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitors, Vildagliptin and Sitagliptin, for the management of type 2 diabetes mellitus (T2DM). This document summarizes key efficacy parameters from head-to-head clinical trials, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

Mechanism of Action: DPP-4 Inhibition

Both Vildagliptin and Sitagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By blocking DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells.[3] This dual action results in improved glycemic control.

While both drugs share a common mechanism, differences in their binding kinetics to the DPP-4 enzyme may contribute to variations in their clinical profiles. Vildagliptin is described as a substrate-like inhibitor that binds covalently to the active site of DPP-4, leading to prolonged enzyme inhibition.[1][2] In contrast, Sitagliptin acts as a competitive enzyme inhibitor.[1][2]

Comparative Efficacy: A Review of Experimental Data

Multiple head-to-head clinical trials have compared the efficacy of Vildagliptin and Sitagliptin across various glycemic control parameters. The following tables summarize the key quantitative findings from these studies.

Glycemic Control
ParameterVildagliptinSitagliptinStudy Details and Key Findings
Change in HbA1c (%) -1.33 ± 0.11-0.84 ± 0.08A 12-week, randomized, open-label study in Chinese T2DM patients inadequately controlled on insulin and another oral hypoglycemic agent showed a significantly greater reduction in HbA1c with Vildagliptin.[4]
-0.65 (95% CI: -0.40 to -1.40)-0.50 (95% CI: -0.20 to -0.90)A 12-week, randomized trial in newly diagnosed Chinese T2DM patients showed a numerically greater, but not statistically significant, reduction in HbA1c with Vildagliptin.[5]
-0.54 from baseline of 7.52%-0.56 from baseline of 7.80%A 24-week, randomized, double-blind study in patients with T2DM and severe renal impairment demonstrated similar HbA1c reductions between the two drugs.[2]
Significantly greater reductionAn indirect comparison of randomized trials in Japanese patients suggested a significantly greater HbA1c reduction with Vildagliptin 50 mg twice daily compared to Sitagliptin 50 mg or 100 mg once daily.[6]
Change in Fasting Plasma Glucose (FPG) (mg/dL) -21.9 ± 27.0-14.5 ± 23.0A randomized, crossover study showed a significantly greater reduction in FPG with Vildagliptin/metformin compared to Sitagliptin/metformin after 2 weeks.[7]
-0.47 ± 0.37 mmol/L+0.16 ± 0.43 mmol/LIn patients with severe renal impairment, Vildagliptin led to a reduction in FPG while Sitagliptin showed a slight increase, though the difference was not statistically significant.[2]
Significantly lowerHigherA 12-week study in Chinese T2DM patients showed that Vildagliptin resulted in a significantly lower mean FPG at week 12 compared to Sitagliptin.[4]
Change in Postprandial Glucose (PPG) (mmol/L) Significantly lowerHigherThe same 12-week study in Chinese T2DM patients demonstrated that Vildagliptin led to a significantly lower mean PPG at week 12 compared to Sitagliptin.[4]
Glycemic Variability (from Continuous Glucose Monitoring - CGM)
ParameterVildagliptinSitagliptinStudy Details and Key Findings
Mean 24-hour Blood Glucose (mg/dL) 142.1 ± 35.5153.2 ± 37.0A crossover pilot study (J-VICTORIA) using CGM found that the mean 24-hour blood glucose level was significantly lower with Vildagliptin (50 mg twice daily) compared to Sitagliptin (50 mg once daily).[8][9]
Mean Amplitude of Glycemic Excursions (MAGE) (mg/dL) 110.5 ± 33.5129.4 ± 45.1The J-VICTORIA study also reported a significantly lower MAGE with Vildagliptin, indicating less glycemic variability.[8][9]
-13.4 ± 35.7-8.4 ± 24.3A prospective, randomized, parallel-group trial showed a numerical, but not statistically significant, decrease in MAGE from baseline in both groups.[10][11]
Effects on Incretin Hormones and Glucagon

Direct head-to-head comparative data on the quantitative changes in active GLP-1, GIP, and glucagon levels are limited. The mechanism of action suggests that both drugs increase active GLP-1 and GIP levels and suppress glucagon.[3] One study comparing the two drugs did not find significant differences in their effects on incretin hormones and glucagon secretion. However, it is suggested that Vildagliptin's binding characteristics may lead to a more prolonged inactivation of GLP-1 and GIP between meals and overnight.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are summaries of methodologies employed in key comparative studies.

Clinical Trial Protocol for Glycemic Control Assessment

A typical randomized controlled trial comparing Vildagliptin and Sitagliptin would follow a protocol similar to this:

  • Patient Population: Adults with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or with a stable dose of metformin.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study with a duration of 12 to 24 weeks.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Vildagliptin (e.g., 50 mg twice daily) or Sitagliptin (e.g., 100 mg once daily).

  • Efficacy Endpoints:

    • Primary: Change in HbA1c from baseline to the end of the study.

    • Secondary: Change in FPG, PPG (often assessed after a standardized meal tolerance test), and body weight.

  • Data Collection: Blood samples for HbA1c and plasma glucose are collected at baseline and at specified intervals throughout the study.

  • Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the treatment groups, with the change from baseline in the efficacy parameter as the dependent variable and treatment, baseline value, and other relevant covariates as independent variables.

Continuous Glucose Monitoring (CGM) Protocol

Studies assessing glycemic variability utilize CGM, with a protocol generally including:

  • Device: A professional CGM device is worn by the participants for a specified period (e.g., 72 hours) at baseline and at the end of the treatment period.

  • Data Analysis: The CGM data is analyzed to calculate various glycemic variability indices, including:

    • Mean 24-hour blood glucose.

    • Standard deviation (SD) of blood glucose.

    • Mean Amplitude of Glycemic Excursions (MAGE).

    • Time in range (TIR), time above range (TAR), and time below range (TBR).

  • Standardization: To ensure comparability, patients are often provided with standardized meals during the CGM recording period.

Incretin and Glucagon Measurement Protocol

Measuring active incretin hormones and glucagon requires specific pre-analytical and analytical procedures due to their short half-life:

  • Blood Collection: Blood samples are collected in chilled tubes containing a DPP-4 inhibitor (e.g., for GLP-1 and GIP) and aprotinin (for glucagon) to prevent ex vivo degradation.

  • Processing: Plasma is separated by centrifugation at a low temperature and stored at -80°C until analysis.

  • Assay: Validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) specific for the active forms of GLP-1 and GIP, and for glucagon, are used for quantification.

Visualizing Pathways and Workflows

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP β-cells β-cells GLP-1->β-cells stimulates α-cells α-cells GLP-1->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme GIP->β-cells stimulates GIP->DPP-4 Enzyme Insulin Insulin β-cells->Insulin releases Glucagon Glucagon α-cells->Glucagon releases Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin->DPP-4 Enzyme inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Workflow for a Comparative Clinical Trial

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Vildagliptin Arm Vildagliptin Arm Randomization->Vildagliptin Arm Sitagliptin Arm Sitagliptin Arm Randomization->Sitagliptin Arm Follow-up Visits Follow-up Visits Vildagliptin Arm->Follow-up Visits Sitagliptin Arm->Follow-up Visits Endpoint Assessment Endpoint Assessment Follow-up Visits->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Comparative Clinical Trial Workflow.

Conclusion

Both Vildagliptin and Sitagliptin are effective DPP-4 inhibitors that improve glycemic control in patients with T2DM. Head-to-head clinical trials suggest that Vildagliptin may offer advantages in terms of greater reductions in HbA1c, FPG, and glycemic variability, particularly when administered twice daily.[4][7][8][9] However, in some patient populations, such as those with severe renal impairment, their efficacy in lowering HbA1c appears to be comparable.[2]

The choice between these two agents may be guided by individual patient characteristics, including baseline glycemic control, renal function, and the desired impact on glycemic variability. Further head-to-head trials with comprehensive measurements of incretin hormones and glucagon are warranted to fully elucidate the subtle differences in their pharmacological profiles.

References

Vildagliptin in Focus: A Head-to-Head Comparison with Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this document provides an objective, data-driven comparison of vildagliptin against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. This analysis synthesizes findings from key preclinical and clinical studies, presenting a detailed examination of efficacy, safety, and mechanistic nuances. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying science.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these drugs enhance glucose-dependent insulin secretion and suppress glucagon release.[1][2] Vildagliptin, a potent and selective DPP-4 inhibitor, has demonstrated robust glycemic control in numerous studies.[3][4] This guide provides a head-to-head comparison of vildagliptin with other widely used DPP-4 inhibitors, including sitagliptin, linagliptin, saxagliptin, and alogliptin, to delineate its comparative therapeutic profile.

Mechanism of Action: A Common Pathway with Subtle Differences

All DPP-4 inhibitors share a common mechanism of action: they bind to the active site of the DPP-4 enzyme, preventing the breakdown of GLP-1 and GIP.[5] This leads to increased levels of active incretins, which in turn potentiate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.[6][7] This glucose-dependent action confers a low risk of hypoglycemia, a significant advantage of this drug class.[6]

Despite this shared pathway, subtle differences in their chemical structures and binding kinetics may contribute to variations in their clinical profiles.[8] Vildagliptin and saxagliptin bind covalently to the catalytic site of DPP-4, whereas sitagliptin, linagliptin, and alogliptin are non-covalent inhibitors.[6] The duration of DPP-4 inhibition also varies, with vildagliptin typically requiring twice-daily dosing to maintain 24-hour enzyme inhibition, while others are formulated for once-daily administration.[6]

cluster_incretin Incretin Hormones cluster_dpp4 DPP-4 Enzyme cluster_inhibitors DPP-4 Inhibitors cluster_pancreas Pancreatic Islets cluster_effects Physiological Effects GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degraded by Beta-cells Beta-cells GLP-1->Beta-cells Stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells Inhibits GIP GIP GIP->DPP-4 Degraded by GIP->Beta-cells Stimulates Vildagliptin Vildagliptin Vildagliptin->DPP-4 Inhibits Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits Linagliptin Linagliptin Linagliptin->DPP-4 Inhibits Saxagliptin Saxagliptin Saxagliptin->DPP-4 Inhibits Alogliptin Alogliptin Alogliptin->DPP-4 Inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Decreases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves Glucagon Secretion->Glucose Homeostasis Improves

Fig. 1: Mechanism of Action of DPP-4 Inhibitors.

Head-to-Head Efficacy Comparison

The primary measure of glycemic control in clinical trials is the reduction in glycated hemoglobin (HbA1c). Head-to-head comparisons and meta-analyses have generally shown comparable efficacy among the different DPP-4 inhibitors in lowering HbA1c.[9] However, some studies have reported minor, albeit statistically significant, differences in secondary endpoints such as fasting plasma glucose (FPG) and postprandial glucose (PPG).

Vildagliptin vs. Sitagliptin

Several studies have directly compared vildagliptin and sitagliptin. A matching-adjusted indirect comparison of randomized trials in Japanese patients found that vildagliptin 50 mg twice daily was associated with a significantly greater reduction in HbA1c compared to sitagliptin 50 mg or 100 mg once daily.[10][11] Conversely, a prospective, randomized, parallel-group comparison trial evaluating patients on insulin and sitagliptin found that switching to vildagliptin or increasing the sitagliptin dose resulted in similar changes in the mean amplitude of glycemic excursions (MAGE), although HbA1c was significantly reduced only in the vildagliptin group.[12][13][14]

Vildagliptin vs. Linagliptin

A randomized comparative study in patients with T2DM and chronic kidney disease (CKD) found that both vildagliptin and linagliptin were effective and safe.[8] While both drugs significantly improved FPG and PPG, linagliptin showed some superiority in controlling postprandial glucose levels.[8] Another observational study suggested that while both drugs achieved similar glycemic control, renal function was better preserved with linagliptin.[15][16]

Vildagliptin vs. Saxagliptin

A 24-week, randomized, open-label study in Chinese patients inadequately controlled on dual oral hypoglycemic agents found that vildagliptin, saxagliptin, and sitagliptin had similar efficacy in reducing HbA1c and PPG.[17][18][19] However, vildagliptin demonstrated a greater reduction in FPG compared to sitagliptin.[17][18]

Vildagliptin vs. Alogliptin

A prospective randomized open-label study comparing alogliptin and vildagliptin in DPP-4 inhibitor-naïve patients showed comparable HbA1c reductions.[9][10] However, in patients who were switched from sitagliptin, vildagliptin showed a more pronounced glucose-lowering effect.[10] Another study found the glucose-lowering effects of vildagliptin and sitagliptin to be stronger than that of alogliptin.[20][21]

Table 1: Summary of Head-to-Head Clinical Efficacy Data

Comparison Key Efficacy Outcomes Supporting Evidence
Vildagliptin vs. Sitagliptin Generally comparable HbA1c reduction. Some studies suggest a greater HbA1c reduction with vildagliptin, particularly in specific populations.[10][11] Vildagliptin may offer better control of glycemic variability in some settings.[12][13][14][10][11][12][13][14]
Vildagliptin vs. Linagliptin Similar glycemic control. Linagliptin may have an advantage in postprandial glucose control and preservation of renal function.[8][15][16][8][15][16]
Vildagliptin vs. Saxagliptin Comparable reductions in HbA1c and PPG. Vildagliptin showed a greater reduction in FPG in one study.[17][18][19][17][18][19]
Vildagliptin vs. Alogliptin Similar efficacy in DPP-4 inhibitor-naïve patients. Vildagliptin may have a greater glucose-lowering effect in patients switching from sitagliptin.[9][10][20][21][9][10][20][21]

Safety and Tolerability Profile

DPP-4 inhibitors are generally well-tolerated, with a low incidence of adverse events.[6][22] The most common side effects include headache, nasopharyngitis, and upper respiratory tract infections.[23] The risk of hypoglycemia is low, particularly when used as monotherapy or in combination with metformin, as their mechanism of action is glucose-dependent.[23]

Cardiovascular Safety

Large-scale cardiovascular outcome trials (CVOTs) have been conducted for several DPP-4 inhibitors to assess their cardiovascular safety. For saxagliptin (SAVOR-TIMI 53) and alogliptin (EXAMINE), while non-inferiority for major adverse cardiovascular events (MACE) was demonstrated, an increased risk of hospitalization for heart failure was observed with saxagliptin.[24] The TECOS trial for sitagliptin and the CARMELINA and CAROLINA trials for linagliptin did not show an increased risk for MACE or heart failure. While a dedicated CVOT for vildagliptin is lacking, a retrospective analysis of patients with T2DM after acute coronary syndrome or ischemic stroke suggested that vildagliptin was not associated with an increased risk of cardiovascular events.[3][17] Preclinical studies in obese insulin-resistant rats have shown that both vildagliptin and sitagliptin have similar cardioprotective effects.[1][25][26]

Renal Safety

DPP-4 inhibitors are often used in patients with chronic kidney disease (CKD) due to their favorable safety profile. Most DPP-4 inhibitors, including vildagliptin, require dose adjustments in patients with renal impairment as they are primarily cleared by the kidneys.[27] Linagliptin is an exception, as it is primarily eliminated via the enterohepatic system and does not require dose adjustment in renal impairment.[15][16] Some studies suggest that linagliptin may offer better preservation of renal function compared to vildagliptin, although both are considered safe in this patient population.[8][15][16]

Table 2: Summary of Head-to-Head Safety Data

Safety Parameter Vildagliptin vs. Other DPP-4 Inhibitors Supporting Evidence
Hypoglycemia Low risk, similar to other DPP-4 inhibitors when not used with insulin or sulfonylureas.[23]
Cardiovascular Outcomes No dedicated CVOT. Retrospective and preclinical data suggest a neutral cardiovascular profile, similar to sitagliptin.[1][3][17][25][26][1][3][17][25][26]
Renal Function Requires dose adjustment in renal impairment. Some evidence suggests linagliptin may better preserve renal function.[8][15][16][27][8][15][16][27]
Adverse Events Overall incidence of adverse events is comparable to other DPP-4 inhibitors.[23][23]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine and compare the in vitro inhibitory potency (IC50) of vildagliptin and other DPP-4 inhibitors against the DPP-4 enzyme.

Methodology:

  • Recombinant human DPP-4 enzyme is used.

  • A fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is employed.[22]

  • The DPP-4 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., vildagliptin, sitagliptin) in an appropriate assay buffer (e.g., Tris-HCl).

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The fluorescence generated from the cleavage of the substrate by the enzyme is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • The rate of reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined relative to a control without any inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.[28]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant DPP-4 Recombinant DPP-4 Pre-incubation Pre-incubation Recombinant DPP-4->Pre-incubation Fluorogenic Substrate Fluorogenic Substrate Reaction Initiation Reaction Initiation Fluorogenic Substrate->Reaction Initiation Test Inhibitors Test Inhibitors Test Inhibitors->Pre-incubation Assay Buffer Assay Buffer Assay Buffer->Pre-incubation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Calculate Inhibition Calculate Inhibition Fluorescence Measurement->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Fig. 2: Workflow for In Vitro DPP-4 Inhibition Assay.
Preclinical Animal Model of Type 2 Diabetes

Objective: To compare the in vivo efficacy of vildagliptin and other DPP-4 inhibitors on glycemic control in an animal model of T2DM.

Methodology:

  • Animal Model: Diet-induced obese (DIO) rats or mice are commonly used. For example, male Wistar rats can be fed a high-fat diet (e.g., 59% energy from fat) for an extended period (e.g., 12 weeks) to induce insulin resistance.[26]

  • Treatment Groups: Animals are randomized into different treatment groups: vehicle control, vildagliptin, and other comparator DPP-4 inhibitors (e.g., sitagliptin).

  • Drug Administration: The drugs are administered orally at clinically relevant doses for a specified duration (e.g., 21 days).[26]

  • Outcome Measures:

    • Glycemic Control: Fasting and postprandial blood glucose levels are measured. An oral glucose tolerance test (OGTT) is often performed to assess glucose disposal.

    • Incretin and Insulin Levels: Plasma levels of active GLP-1, GIP, and insulin are measured using ELISA kits.

    • β-cell Function: Homeostatic Model Assessment for β-cell function (HOMA-β) can be calculated from fasting glucose and insulin levels.[29]

  • Data Analysis: Statistical comparisons are made between the treatment groups to evaluate the relative efficacy of the different DPP-4 inhibitors.

Head-to-Head Randomized Controlled Trial (RCT)

Objective: To compare the efficacy and safety of vildagliptin with another DPP-4 inhibitor in patients with T2DM.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group design is typically employed.[17]

  • Patient Population: Patients with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on metformin monotherapy are recruited.

  • Randomization and Blinding: Patients are randomly assigned to receive either vildagliptin or the comparator DPP-4 inhibitor in addition to their ongoing metformin therapy. Both patients and investigators are blinded to the treatment allocation.

  • Intervention: Patients receive the study medication for a predefined period (e.g., 24 or 52 weeks).

  • Primary Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the study.

  • Secondary Endpoints: These may include the change in FPG, PPG, the proportion of patients achieving a target HbA1c (e.g., <7.0%), and changes in body weight.

  • Safety Assessments: Adverse events, including hypoglycemia, are monitored and recorded throughout the study. Laboratory parameters and vital signs are also assessed.

  • Statistical Analysis: The primary analysis is usually an analysis of covariance (ANCOVA) on the change in HbA1c from baseline, with treatment as a factor and baseline HbA1c as a covariate.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up cluster_analysis Data Analysis Inclusion Criteria Inclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria Exclusion Criteria Exclusion Criteria->Randomization Vildagliptin Vildagliptin Randomization->Vildagliptin Comparator DPP-4i Comparator DPP-4i Randomization->Comparator DPP-4i Efficacy Assessment Efficacy Assessment Vildagliptin->Efficacy Assessment Safety Assessment Safety Assessment Vildagliptin->Safety Assessment Comparator DPP-4i->Efficacy Assessment Comparator DPP-4i->Safety Assessment Statistical Analysis Statistical Analysis Efficacy Assessment->Statistical Analysis Safety Assessment->Statistical Analysis

Fig. 3: Logical Flow of a Head-to-Head Randomized Controlled Trial.

Conclusion

Vildagliptin is an effective and well-tolerated DPP-4 inhibitor for the management of type 2 diabetes. Head-to-head comparisons with other agents in its class generally demonstrate comparable efficacy in terms of HbA1c reduction. Subtle differences in glucose-lowering profiles, such as effects on postprandial glucose and glycemic variability, as well as differences in pharmacokinetics and routes of elimination, may provide a basis for individualized treatment decisions. The choice of a specific DPP-4 inhibitor may be guided by patient characteristics, including renal function, and consideration of the specific glycemic abnormalities to be addressed. Further research, including long-term comparative effectiveness studies, will continue to refine our understanding of the relative merits of different DPP-4 inhibitors in the clinical setting.

References

A Comparative Guide to Analytical Methods for Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two widely used analytical methods for the quantification of Vildagliptin dihydrate in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate method for routine quality control and research purposes.

Executive Summary

Both RP-HPLC and UV Spectrophotometry are robust and reliable methods for the determination of Vildagliptin. The choice between the two often depends on the specific requirements of the analysis, such as the need for separation of impurities, sample throughput, and available instrumentation. This guide presents a side-by-side comparison of their key validation parameters, demonstrating a high degree of correlation and interchangeability for the assay of the active pharmaceutical ingredient. Statistical analysis from comparative studies indicates no significant difference between the results obtained by these methods, confirming their cross-validation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from validation studies of representative RP-HPLC and UV Spectrophotometric methods for Vildagliptin analysis.

Table 1: Comparison of Chromatographic and Spectrophotometric Conditions

ParameterRP-HPLC MethodUV Spectrophotometric Method
Instrument HPLC with UV DetectorDouble Beam UV-Vis Spectrophotometer
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Not Applicable
Mobile Phase Methanol:Water (70:30 v/v)[1]Double Distilled Water[1]
Flow Rate 1.0 mL/min[1]Not Applicable
Detection Wavelength 198 nm[1]200-210 nm (for Area Under Curve)[1]
Retention Time ~3.2 minutes[1]Not Applicable

Table 2: Comparison of Method Validation Parameters

Validation ParameterRP-HPLC MethodUV Spectrophotometric Method (AUC)
Linearity Range 5 - 100 µg/mL[1]5 - 40 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]0.996[1]
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) Lower than SpectrophotometryHigher than HPLC
Limit of Quantification (LOQ) Lower than SpectrophotometryHigher than HPLC

Experimental Protocols

RP-HPLC Method

A robust and validated RP-HPLC method for the determination of Vildagliptin is detailed below.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector, autosampler, and a data acquisition system.

  • An analytical balance.

  • A sonicator.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water in the ratio of 70:30 (v/v)[1].

  • Flow Rate: 1.0 mL/minute[1].

  • Injection Volume: 20 µL.

  • Detection: UV detection at 198 nm[1].

  • Column Temperature: Ambient.

Preparation of Standard Solution:

  • Accurately weigh 10 mg of Vildagliptin reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • From this stock solution, prepare working standard solutions of desired concentrations by further dilution with the mobile phase.

Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 Vildagliptin tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of Vildagliptin into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Procedure: Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the amount of Vildagliptin in the sample by comparing the peak area of the sample with that of the standard.

UV Spectrophotometric Method (Area Under Curve - AUC)

A simple and rapid UV spectrophotometric method for the estimation of Vildagliptin is described below.

Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • An analytical balance.

Method Parameters:

  • Solvent: Double distilled water[1].

  • Wavelength Range for AUC: 200 nm to 210 nm[1].

Preparation of Standard Solution:

  • Accurately weigh 10 mg of Vildagliptin reference standard and dissolve it in 100 mL of double distilled water to get a concentration of 100 µg/mL[1].

  • Prepare a series of dilutions ranging from 5 to 40 µg/mL from the stock solution using double distilled water[1].

Preparation of Sample Solution (from Tablets):

  • Follow the same procedure as for the HPLC method to obtain a stock solution of the tablet powder.

  • Use double distilled water as the solvent.

  • Filter the solution and dilute it to a concentration within the linearity range of the spectrophotometric method.

Procedure:

  • Scan the standard solutions of Vildagliptin from 400 nm to 200 nm.

  • Calculate the Area Under the Curve (AUC) between 200 nm and 210 nm for each concentration[1].

  • Plot a calibration curve of AUC versus concentration.

  • Measure the AUC of the sample solution in the same wavelength range and determine the concentration from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway relevant to Vildagliptin's mechanism of action.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation Sample Single Batch of This compound Tablets StockSolution Preparation of a Homogeneous Stock Solution Sample->StockSolution HPLC RP-HPLC Analysis StockSolution->HPLC UV_Spec UV Spectrophotometric Analysis StockSolution->UV_Spec Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UV_Spec->Linearity UV_Spec->Accuracy UV_Spec->Precision UV_Spec->LOD_LOQ Data_Comparison Comparison of Validation Data Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Stat_Analysis Statistical Analysis (t-test, F-test) Data_Comparison->Stat_Analysis Conclusion Conclusion on Method Interchangeability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Vildagliptin_MOA Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Mechanism of action of Vildagliptin.

Conclusion

The cross-validation of RP-HPLC and UV Spectrophotometric methods for the analysis of this compound demonstrates that both techniques are suitable for their intended purpose. The RP-HPLC method offers higher sensitivity and specificity, making it ideal for stability studies and the determination of impurities. On the other hand, the UV Spectrophotometric method is simpler, more cost-effective, and provides a faster analysis time, which is advantageous for routine quality control testing of the bulk drug and finished products. The strong correlation between the results obtained from both methods validates their use and allows for flexibility in method selection based on the specific analytical needs of the laboratory.

References

Vildagliptin and Metformin Combination Therapy: A Synergistic Approach to Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the enhanced efficacy, experimental validation, and mechanistic action of co-administering vildagliptin and metformin for the management of Type 2 Diabetes Mellitus.

The combination of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, represents a potent and widely adopted therapeutic strategy for patients with Type 2 Diabetes Mellitus (T2DM). This guide provides a detailed comparison of the combination therapy against metformin monotherapy, supported by robust clinical data, experimental protocols, and a mechanistic overview of the synergistic signaling pathways.

Enhanced Glycemic Efficacy: A Quantitative Comparison

Clinical evidence consistently demonstrates that the addition of vildagliptin to metformin therapy leads to superior glycemic control compared to metformin alone. This enhanced efficacy is evident in significant reductions in key diabetic markers.

A meta-analysis of 11 randomized controlled trials (RCTs) involving 8,533 patients revealed that vildagliptin in combination with metformin resulted in a significantly greater reduction in HbA1c and fasting plasma glucose (FPG) levels compared to metformin monotherapy.[1] Specifically, the combination therapy with a metformin dose of ≥1500mg/d showed a mean difference in HbA1c reduction of -0.59% and an FPG reduction of -0.82 mmol/L when compared to metformin monotherapy.[1]

Another study highlighted that early combination therapy with vildagliptin and metformin provides better glycemic control than initial metformin monotherapy.[2] This is further supported by findings that a significantly greater reduction in HbA1c was observed in the metformin plus vildagliptin arm compared to the metformin-only arm (median reduction of -0.5% vs. 0%, respectively).[2]

The following tables summarize the quantitative data from key clinical trials, illustrating the comparative efficacy of the combination therapy.

Table 1: Comparative Efficacy on Glycated Hemoglobin (HbA1c)

Study / CohortTreatment GroupBaseline HbA1c (Mean)Change in HbA1c from BaselineReference
Meta-Analysis (Metformin ≥1500mg/d)Vildagliptin + MetforminNot Specified-0.59% (Mean Difference)[1]
Retrospective StudyVildagliptin + Metformin>7.5% (56.9% of patients)-0.5% (Median)[2]
Retrospective StudyMetformin Monotherapy>7.5% (22.2% of patients)0% (Median)[2]
24-Week Randomized TrialVildagliptin (100mg daily) + Metformin (≥1,500mg/day)7.5-11%-1.1% (Adjusted Mean Change)[3]
24-Week Randomized TrialPlacebo + Metformin (≥1,500mg/day)7.5-11%Not Specified[3]
PROVIL Study (6 months)Vildagliptin add-on to Metformin (Elderly ≥ 65 years)Not Specified-0.7%[4]
PROVIL Study (6 months)Vildagliptin + Metformin (SPC, Elderly ≥ 65 years)Not Specified-0.8%[4]
PROVIL Study (6 months)Other Oral Antidiabetics + Metformin (Elderly ≥ 65 years)Not Specified-0.5%[4]

Table 2: Comparative Efficacy on Fasting Plasma Glucose (FPG)

Study / CohortTreatment GroupChange in FPG from BaselineReference
Meta-Analysis (Metformin ≥1500mg/d)Vildagliptin + Metformin-0.82 mmol/L (Mean Difference)[1]
24-Week Randomized TrialVildagliptin (100mg daily) + Metformin (≥1,500mg/day)-1.7 mmol/L (Between-treatment difference)[3]
24-Week Randomized TrialVildagliptin (50mg daily) + Metformin (≥1,500mg/day)-0.8 mmol/L (Between-treatment difference)[3]

Mechanistic Synergy: A Signaling Pathway Perspective

The enhanced efficacy of vildagliptin and metformin combination therapy stems from their complementary mechanisms of action, which target different aspects of glucose homeostasis.

Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[5][6] This leads to a glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[6][7]

Metformin's primary mechanism of action is the reduction of hepatic glucose production. It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, and reduces intestinal glucose absorption.

The combination of these two agents results in a multi-pronged attack on hyperglycemia. Vildagliptin enhances the function of pancreatic islets, while metformin primarily targets the liver and peripheral tissues.

Vildagliptin_Metformin_Pathway cluster_Gut Intestine cluster_Pancreas Pancreas cluster_Liver Liver cluster_Muscle Peripheral Tissues Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Beta-cells Beta-cells GLP-1/GIP Release->Beta-cells Stimulates Alpha-cells Alpha-cells GLP-1/GIP Release->Alpha-cells Inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose Increases Glucose Uptake->Blood Glucose Decreases Vildagliptin Vildagliptin DPP-4 DPP-4 Vildagliptin->DPP-4 Inhibits DPP-4->GLP-1/GIP Release Degrades Metformin Metformin Metformin->Hepatic Glucose Production Inhibits Metformin->Glucose Uptake Enhances

Figure 1: Signaling pathway of vildagliptin and metformin.

Experimental Protocols: A Look into the Clinical Trials

The robust clinical data supporting the efficacy of vildagliptin and metformin combination therapy is derived from well-designed randomized controlled trials. A common study design is a double-blind, randomized, multicenter, parallel-group study.

A Representative 24-Week Study Protocol:

  • Objective: To evaluate the efficacy and safety of vildagliptin as an add-on therapy to metformin in patients with T2DM inadequately controlled with metformin monotherapy.[3]

  • Patient Population: Patients with T2DM who have been on a stable dose of metformin (≥1,500 mg/day) but have inadequate glycemic control (HbA1c between 7.5% and 11%).[3]

  • Study Design: A 24-week, double-blind, randomized, placebo-controlled, parallel-group study.[3]

  • Treatment Arms:

    • Vildagliptin 50 mg daily + Metformin[3]

    • Vildagliptin 100 mg daily + Metformin[3]

    • Placebo + Metformin[3]

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to the 24-week endpoint.[3]

  • Secondary Efficacy Endpoints: Change in FPG and postprandial glucose (PPG) from baseline.

  • Safety Assessments: Monitoring of adverse events (AEs), including gastrointestinal side effects and hypoglycemia.[3]

Inclusion and Exclusion Criteria from a Vildagliptin-Metformin Combination Trial (NCT00396357):

  • Inclusion Criteria:

    • Age: 18-78 years.

    • Diagnosis of Type 2 diabetes for at least 2 months prior to the study.

    • Body mass index (BMI) in the range of 22-45 kg/m ².

    • HbA1c in the range of 6.5% to 9%.

    • Fasting plasma glucose <270 mg/dL (15 mmol/L).[8]

  • Exclusion Criteria:

    • History of Type 1 diabetes.

    • Evidence of significant diabetic complications.

    • Treatment with insulin or any other oral antidiabetic agents.

    • Congestive heart failure requiring pharmacologic treatment.

    • Clinically significant renal dysfunction.[8]

Safety and Tolerability Profile

The combination of vildagliptin and metformin is generally well-tolerated. A meta-analysis found that the combination therapy did not increase the risk of total adverse events compared to metformin monotherapy.[1] Notably, the combination was associated with a lower risk of diarrhea and gastrointestinal disorders compared to metformin alone.[1] However, a slightly increased risk of dizziness was observed with the combination therapy.[1] The incidence of hypoglycemia is low with both vildagliptin monotherapy and in combination with metformin.[9]

Conclusion

The co-administration of vildagliptin and metformin offers a superior therapeutic option for managing Type 2 Diabetes Mellitus compared to metformin monotherapy. This is substantiated by extensive clinical data demonstrating significant improvements in glycemic control, specifically in reducing HbA1c and FPG levels. The synergistic effect is rooted in their complementary mechanisms of action, targeting both pancreatic islet function and hepatic glucose production. The combination therapy is well-tolerated, with a favorable safety profile, making it a cornerstone in the modern management of T2DM. Researchers and drug development professionals can leverage these findings to further explore optimized combination therapies and personalized treatment strategies for diabetic patients.

References

Vildagliptin's Binding Affinity to DPP-4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Alogliptin, Linagliptin, Saxagliptin, and Sitagliptin

This guide provides a comparative analysis of the binding affinity of Vildagliptin to Dipeptidyl Peptidase-4 (DPP-4) in contrast to other prominent DPP-4 inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the comparative performance of these compounds based on available experimental data.

Quantitative Comparison of Binding Affinity

The binding affinity of DPP-4 inhibitors is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The following table summarizes these key quantitative parameters for Vildagliptin and its main competitors. It is important to note that variations in experimental conditions such as temperature and substrate concentration can influence these values.

InhibitorIC50 (nM)Ki (nM)Dissociation Half-life (t½)
Vildagliptin 3433.5 minutes
Sitagliptin --< 2 minutes
Saxagliptin -1.350 minutes
Linagliptin 0.14--
Alogliptin ---

Note: A direct comparison of all parameters from a single study is not available. The data is compiled from multiple sources with potentially different experimental setups. The IC50 value for Linagliptin and Vildagliptin are from a comparative study, while the Ki and dissociation half-life values for Saxagliptin, Vildagliptin, and Sitagliptin are from another study conducted at 37°C.

Experimental Protocols

The determination of the binding affinity of DPP-4 inhibitors involves specific in vitro assays. A commonly employed method is a continuous fluorescent assay.

In Vitro DPP-4 Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Human or murine DPP-4 enzyme is used. A fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is prepared in a suitable buffer (e.g., 100 mmol/L HEPES, pH 7.5, with 0.1 mg/mL BSA).

  • Inhibitor Preparation: A concentration range of the test inhibitor (e.g., Vildagliptin) is prepared.

  • Assay Reaction: The DPP-4 enzyme is incubated with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate (e.g., 50 μmol/L Gly-Pro-AMC).

  • Fluorescence Measurement: The cleavage of the substrate by DPP-4 releases the fluorescent AMC group. The increase in fluorescence is monitored over time using a microplate fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To better understand the context of Vildagliptin's action, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for determining binding affinity.

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Physiological Effects GLP1 Active GLP-1 DPP4 DPP-4 GLP1->DPP4 Cleavage Pancreas Pancreas GLP1->Pancreas GIP Active GIP GIP->DPP4 Cleavage GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits production

DPP-4 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPP-4 Enzyme Solution A1 Incubate DPP-4 Enzyme with Vildagliptin P1->A1 P2 Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) A2 Add Substrate to Initiate Reaction P2->A2 P3 Prepare Serial Dilutions of Vildagliptin P3->A1 A1->A2 A3 Monitor Fluorescence Increase over time A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Plot Rate vs. Inhibitor Concentration D1->D2 D3 Determine IC50 Value D2->D3

DPP-4 Inhibition Assay Workflow

Inter-laboratory Insights into Vildagliptin Dihydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of analytical methodologies for the quantification of Vildagliptin dihydrate in pharmaceutical formulations, this guide synthesizes data from multiple studies to provide a comparative overview of common analytical techniques. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for this widely used antidiabetic agent.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance data for different analytical methods used for the determination of Vildagliptin. These methods, developed and validated in various research laboratories, are presented here to facilitate a comparative assessment.

Table 1: Performance Characteristics of RP-HPLC Methods for Vildagliptin Analysis

ParameterMethod 1Method 2[1]Method 3[2]Method 4[3]Method 5[4]
Column Phenomenex C18 (4.6x250mm, 5µ)C18C18Inertsil C18 (4.6x250mm)Hypersil C18 (4.6x250mm, 5µ)
Mobile Phase Water: Methanol (70:30 v/v)-pH 8.2 buffer: Acetonitrile: Methanol (450:480:70)Acetonitrile: Phosphate Buffer pH 3.6 (60:40)Acetonitrile: Methanol: Water (15:60:25 v/v)
Flow Rate 1.0 mL/min-0.5 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 265 nm-254 nm215 nm278 nm
Retention Time 3.5 min-3.9 min3.924 min-
Linearity Range 10-50 µg/mL-50-90 µg/mL-1-5 µg/mL
Correlation Coefficient (r²) --0.999-0.998
LOD --2.98 µg/mL-0.154 µg/mL
LOQ --9.94 µg/mL-0.468 µg/mL
Precision (%RSD) < 2.0---< 2.0

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for Vildagliptin Analysis

ParameterMethod 1[5]Method 2[5]Method 3[5]
Analytical Wavelength 266 nm244 nm202.5 nm
Solvent WaterNot Specified0.5 M HCl
Concentration 200 µg/mLNot Specified25 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the key experiments cited in the literature.

1. RP-HPLC Method for Vildagliptin Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column is typically used.[1][3]

  • Preparation of Mobile Phase: The mobile phase compositions vary between methods, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[1][2][3][4] The mixture is filtered and degassed before use.

  • Standard Solution Preparation: A stock solution of Vildagliptin is prepared by accurately weighing a standard substance and dissolving it in a suitable solvent, usually the mobile phase.[3] Serial dilutions are then made to prepare working standard solutions at different concentrations.

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight, then crushed into a fine powder.[3] A quantity of powder equivalent to a specific amount of Vildagliptin is weighed and dissolved in the mobile phase, followed by sonication and filtration to remove insoluble excipients.[3]

  • Chromatographic Conditions: The column is equilibrated with the mobile phase at a defined flow rate. A fixed volume of the standard and sample solutions are injected into the chromatograph. The eluent is monitored at a specific UV wavelength, and the peak areas are recorded.[1][2][3]

  • Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of Vildagliptin in the sample is determined by interpolating its peak area on the calibration curve.

2. UV-Vis Spectrophotometric Method for Vildagliptin Assay

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a pair of matched quartz cuvettes is used.

  • Standard Solution Preparation: A stock solution of Vildagliptin is prepared by dissolving a known amount of the standard in a specified solvent (e.g., water, 0.5 M HCl).[5] Working standard solutions are prepared by appropriate dilution of the stock solution.

  • Sample Preparation: An accurately weighed portion of the powdered tablets is dissolved in the chosen solvent, sonicated, and filtered. The filtrate is then diluted to a suitable concentration for measurement.

  • Measurement: The absorbance of the sample and standard solutions is measured against a solvent blank at the predetermined analytical wavelength.[5]

  • Calculation: The concentration of Vildagliptin in the sample is calculated using the absorbance values and the concentration of the standard solution.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of this compound analysis, from sample preparation to final data analysis.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase (Performed by Each Laboratory) cluster_data Data Processing and Comparison A Reference Standard & Sample Procurement B Protocol Distribution to Participating Laboratories A->B C Preparation of Identical Test Samples B->C D Sample Receipt and Preparation C->D E Instrument Calibration D->E F Analysis by Designated Method (e.g., HPLC, UV-Vis) E->F G Data Collection from all Laboratories F->G H Statistical Analysis (e.g., z-score, HorRat) G->H I Performance Evaluation & Method Comparison H->I J Final Report Generation I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

References

Vildagliptin in Combination with SGLT2 Inhibitors: A Comparative Guide on Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

The combination of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and sodium-glucose cotransporter-2 (SGLT2) inhibitors presents a compelling therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). This guide provides a comprehensive comparison of the efficacy and safety of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals. The complementary mechanisms of action of these two drug classes—vildagliptin enhancing the incretin system and SGLT2 inhibitors promoting urinary glucose excretion—offer a synergistic approach to glycemic control with a generally favorable safety profile.[1][2]

Efficacy Data

The combination of vildagliptin and an SGLT2 inhibitor has demonstrated significant improvements in glycemic control. The following tables summarize key efficacy endpoints from clinical studies.

Vildagliptin and Dapagliflozin Combination

A real-world retrospective study, the DAa-ViNCI Study, evaluated the fixed-dose combination (FDC) of vildagliptin 100 mg SR and dapagliflozin 10 mg in patients with T2DM in a cardiology practice setting.[3][4][5]

Table 1: Efficacy of Vildagliptin and Dapagliflozin Fixed-Dose Combination (DAa-ViNCI Study) [3][4][5]

ParameterBaseline (Mean)3-Month Follow-up (Mean)Mean Change
Glycated Hemoglobin (HbA1c) (%)7.75.8-1.9
Fasting Plasma Glucose (mg/dL)142.490.2-52.2
Postprandial Glucose (mg/dL)205.64123.38-82.26
Systolic Blood Pressure (mmHg)141.35131.59-9.76
Diastolic Blood Pressure (mmHg)89.6584.42-5.23

Another retrospective study assessing the vildagliptin and dapagliflozin FDC in T2DM patients in India also showed significant improvements in glycemic control and weight.[6]

Table 2: Efficacy of Vildagliptin and Dapagliflozin FDC in a Retrospective Study [6]

ParameterBaseline (Mean)6-Month Follow-up (Mean)Mean Change
Glycated Hemoglobin (HbA1c) (%)8.47.2-1.2
Body Weight (kg)76.972.5-4.3
Comparative Efficacy: Vildagliptin vs. SGLT2 Inhibitors as Add-on to Metformin

While direct head-to-head trials of different vildagliptin-SGLT2i combinations are limited, studies comparing vildagliptin to SGLT2 inhibitors as add-on therapies to metformin provide valuable insights.

A randomized, open-label study compared the efficacy of adding vildagliptin 50 mg once daily versus dapagliflozin 10 mg once daily to metformin in patients with T2DM over 24 weeks.

Table 3: Comparative Efficacy of Vildagliptin vs. Dapagliflozin as Add-on to Metformin

ParameterVildagliptin + Metformin (Mean Change from Baseline)Dapagliflozin + Metformin (Mean Change from Baseline)
Glycated Hemoglobin (HbA1c) (%)-1.28-1.19
Fasting Blood Glucose (mg/dL)-46.13-38.76
Postprandial Blood Glucose (mg/dL)-53.56-51.84

A similar open-label, parallel randomized controlled trial in the Pakistani population compared vildagliptin (50 mg once or twice daily) with empagliflozin (10 mg once or twice daily) as add-on therapy to metformin for 24 weeks.[7][8]

Table 4: Comparative Efficacy of Vildagliptin vs. Empagliflozin as Add-on to Metformin [7][8]

ParameterVildagliptin + Metformin (Mean Change from Baseline)Empagliflozin + Metformin (Mean Change from Baseline)
Glycated Hemoglobin (HbA1c) (%)-0.82-0.97
Body Weight (kg)-1-2

Safety Profile

The combination of vildagliptin and SGLT2 inhibitors is generally well-tolerated, with a low risk of hypoglycemia.

In the DAa-ViNCI study of the vildagliptin-dapagliflozin FDC, adverse events were reported in only 0.36% of patients.[3] A separate retrospective study of the same FDC reported no major adverse events or episodes of hypoglycemia.[6]

When used as add-on therapies to metformin, both vildagliptin and dapagliflozin demonstrated a good safety profile. In one comparative study, no incidence of hypoglycemia was observed in either the vildagliptin or dapagliflozin groups.[9] In another study comparing vildagliptin and empagliflozin, six adverse events were reported in the empagliflozin group, while none were reported in the vildagliptin group.[7]

Experimental Protocols

DAa-ViNCI Study: Vildagliptin and Dapagliflozin FDC
  • Study Design: A retrospective, non-randomized, non-comparative, multi-center study conducted at 200 cardiology centers across India.[3][4][5]

  • Patient Population: 2,199 patients with T2DM and high cardiovascular risk. The mean age was 55.04 years, and a significant proportion had comorbidities such as hypertension (74.81%), dyslipidemia (38.52%), and coronary artery disease (14.6%).[5]

  • Treatment: Patients received a fixed-dose combination of vildagliptin 100 mg SR and dapagliflozin 10 mg.[3][5]

  • Data Collection: Comprehensive patient information, including demographics, treatment duration, comorbidities, and adverse events, was collected from medical records.[4]

  • Efficacy and Safety Assessment: Glycemic endpoints (HbA1c, fasting plasma glucose, postprandial glucose), blood pressure, and adverse events were evaluated at baseline and after 3 months.[3][4]

Comparative Study: Vildagliptin vs. Empagliflozin as Add-on to Metformin
  • Study Design: An open-label, parallel-group, randomized controlled trial conducted at two tertiary care hospitals in Karachi, Pakistan.[7][8]

  • Patient Population: 120 patients with T2DM inadequately controlled on metformin monotherapy. Inclusion criteria included age 30-65 years, confirmed T2DM diagnosis, and HbA1c > 7% on a stable dose of metformin (1500 mg/day) for the past three months.[10]

  • Randomization and Treatment: Participants were randomized into two groups. One group received empagliflozin (10 mg once or twice daily) in addition to metformin, and the second group received vildagliptin (50 mg once or twice daily) with metformin.[7][8]

  • Efficacy and Safety Assessment: HbA1c, high-density lipoprotein (HDL) levels, systolic blood pressure, fasting blood glucose, and body weight were measured at baseline and at the 24-week visit.[7][8]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Vildagliptin (DPP-4 Inhibitor) and SGLT2 Inhibitors

G cluster_0 Vildagliptin (DPP-4 Inhibitor) Pathway cluster_1 SGLT2 Inhibitor Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Released Ingestion->Incretins Pancreas Pancreas Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme DPP4->Incretins Inactivates Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (Glucose-dependent) Pancreas->Glucagon GlucoseUptake ↑ Glucose Uptake by Peripheral Tissues Insulin->GlucoseUptake HGP ↓ Hepatic Glucose Production Glucagon->HGP BloodGlucose1 ↓ Blood Glucose GlucoseUptake->BloodGlucose1 HGP->BloodGlucose1 Bloodstream Glucose in Bloodstream Kidney Kidney (Proximal Tubule) Bloodstream->Kidney SGLT2 SGLT2 Transporter Kidney->SGLT2 Excretion ↑ Urinary Glucose Excretion Kidney->Excretion Leads to Reabsorption Glucose Reabsorption SGLT2->Reabsorption SGLT2i SGLT2 Inhibitor SGLT2i->SGLT2 Inhibits Reabsorption->Bloodstream Returns glucose to blood BloodGlucose2 ↓ Blood Glucose Excretion->BloodGlucose2

Caption: Dual mechanisms of action of Vildagliptin and SGLT2 inhibitors.

Experimental Workflow of a Comparative Clinical Trial

G Start Patient Screening (T2DM on Metformin) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A: Add-on Vildagliptin Randomization->GroupA GroupB Group B: Add-on SGLT2 Inhibitor Randomization->GroupB Treatment 24-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., Week 12, Week 24) Treatment->FollowUp DataCollection Data Collection: - HbA1c - FPG/PPG - Body Weight - Blood Pressure - Adverse Events FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparative Efficacy and Safety Results Analysis->Results

Caption: Workflow of a randomized trial comparing Vildagliptin and an SGLT2i.

Logical Relationship of Combination Therapy

G Vildagliptin Vildagliptin (DPP-4 Inhibitor) Mechanism1 ↑ Incretin Levels (GLP-1, GIP) Vildagliptin->Mechanism1 SGLT2i SGLT2 Inhibitor Mechanism2 ↑ Urinary Glucose Excretion SGLT2i->Mechanism2 Effect1 ↑ Insulin Secretion ↓ Glucagon Secretion Mechanism1->Effect1 Effect2 Caloric Loss Mechanism2->Effect2 Outcome3 Blood Pressure Reduction Mechanism2->Outcome3 Outcome1 Improved Glycemic Control Effect1->Outcome1 Outcome4 Low Risk of Hypoglycemia Effect1->Outcome4 Effect2->Outcome1 Outcome2 Weight Reduction Effect2->Outcome2

Caption: Synergistic effects of Vildagliptin and SGLT2 inhibitor combination.

References

Safety Operating Guide

Proper Disposal of Vildagliptin Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of vildagliptin dihydrate is a critical component of laboratory safety and environmental responsibility. As a substance classified as potentially persistent in the environment and harmful to aquatic life, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] Improper disposal, such as sewering or mixing with general waste, can lead to environmental contamination and is often in violation of regulatory standards.[3][4]

This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the protection of both personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3] This minimizes the risk of exposure through inhalation, ingestion, or skin contact.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear compatible, chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Lab Coat: A standard lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Isolate the Waste: Do not mix this compound waste with general, non-hazardous laboratory trash. It must be handled as a distinct chemical waste stream.[5]

  • Collect Solid Waste: Place expired, unused, or contaminated this compound powder into a designated, suitable, and sealable chemical waste container.[3] Ensure the container is clearly labeled as "Hazardous Waste: this compound."

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weigh boats, contaminated gloves, or paper towels, should also be collected in the same designated waste container.

2. Accidental Spill Management:

  • Prevent Dispersion: In the event of a spill, avoid actions that could generate dust.[3]

  • Contain and Clean: Moisten the spilled material with a damp cloth or paper towel to prevent it from becoming airborne.

  • Collect Residue: Carefully sweep or wipe up the contained material. Use spark-proof tools if necessary.[3]

  • Dispose of Cleanup Materials: Place all cleanup materials into the designated hazardous waste container for disposal.[1]

  • Environmental Precaution: Ensure that the spill does not enter drains, sewers, or water courses.[3]

3. Empty Container Decontamination:

  • Triple Rinse: Original containers can be triple-rinsed with a suitable solvent (or equivalent) to remove all residues.[3]

  • Dispose of Rinsate: The rinsate should be collected and disposed of as hazardous chemical waste.

  • Container Disposal: Once decontaminated, the packaging can be punctured to make it unusable for other purposes and then offered for recycling, reconditioning, or disposal in a sanitary landfill, in accordance with local regulations.[3]

4. Final Disposal Method:

  • Professional Disposal Service: The primary and recommended method for disposing of this compound waste is through a licensed chemical destruction plant or a professional hazardous waste disposal service.[3]

  • Incineration: Controlled incineration with flue gas scrubbing is the preferred destruction method to ensure complete breakdown of the active pharmaceutical ingredient.[3]

  • Prohibited Actions: Do not discharge this compound into sewer systems, onto the ground, or into any body of water.[3] Flushing pharmaceutical waste is explicitly banned in many jurisdictions and poses a significant environmental risk.[6]

Environmental Impact and Physicochemical Data

Vildagliptin's environmental profile necessitates careful disposal. The following table summarizes key data regarding its environmental persistence and potential for bioaccumulation.

ParameterValueOECD GuidelineImplicationSource
Biodegradation 0% degradation after 28 days301BNot readily biodegradable[2]
Persistence Degradation Time (DT50) of 386–488 days308Potentially persistent in the environment[2]
Bioaccumulation Log P = 0.056107Low potential for bioaccumulation[2]
Aquatic Toxicity May cause long lasting harmful effects to aquatic life (H413)N/ARisk to aquatic ecosystems[1][7]

Experimental Protocols

The data presented above are derived from standardized methodologies established by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.

  • OECD 301B (Ready Biodegradability: CO₂ Evolution Test): This test evaluates the biodegradability of a chemical by measuring the amount of CO₂ produced over 28 days when the substance is exposed to microorganisms. A low percentage of CO₂ evolution, as seen with vildagliptin, indicates poor biodegradability.

  • OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This simulation study assesses the persistence of a chemical by determining its degradation rate (half-life, DT50) in a system containing both water and sediment, mimicking a natural aquatic environment.

  • OECD 107 (Partition Coefficient n-octanol/water): This method determines the Log P value, which indicates a substance's potential to bioaccumulate in the fatty tissues of organisms. A low Log P value suggests a low potential for bioaccumulation.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 Waste Characterization cluster_2 Action cluster_3 Final Disposal Path start This compound Waste Generation bulk_chem Bulk Chemical / Contaminated Labware start->bulk_chem Identify Waste Type spill Accidental Spill start->spill Identify Waste Type empty_container Empty Original Container start->empty_container Identify Waste Type collect Collect in Labeled, Sealed Hazardous Waste Container bulk_chem->collect contain Contain Spill & Collect Residue spill->contain rinse Triple Rinse with Appropriate Solvent empty_container->rinse incinerate Arrange for Disposal via Licensed Chemical Waste Service (Incineration) collect->incinerate contain->collect collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Punctured Container (Recycle or Landfill per Regulations) rinse->dispose_container collect_rinsate->collect

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Vildagliptin dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Vildagliptin dihydrate, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or tight-sealing safety goggles should be worn to prevent eye contact with dust or splashes.[1][2][3]
Hand Protection Wear compatible, chemical-resistant gloves.[1][2][4] The specific glove material should be resistant to the substance and the solvent being used.
Skin and Body Protection An impervious lab coat or protective clothing is necessary to prevent skin contact.[1][3] Contaminated clothing should be removed and washed before reuse.[2][3][4]
Respiratory Protection A NIOSH-approved respirator (such as an N95 or N100) should be used when there is a risk of generating airborne dust or aerosols, or if exposure limits are exceeded.[2][3][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal risk.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use local exhaust ventilation, a chemical fume hood, or a biological safety cabinet to control airborne levels, especially when handling the powder form.[2][6]

  • Ensure that a safety shower and eyewash station are readily accessible.[1][3]

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).

  • Weighing and Transfer:

    • Handle the solid form carefully to avoid creating dust.[3]

    • When preparing solutions, dissolve the compound within a ventilated enclosure.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[1][3][7]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • After Handling:

    • Wash hands thoroughly after handling the compound.[7][8]

    • Clean all equipment and the work surface with a suitable detergent or solvent.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_form Is the material in powder form or could dust/aerosol be generated? start->check_form base_ppe Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat check_form->base_ppe No respiratory_protection Add Respiratory Protection (e.g., N95/N100 Respirator) and use in a ventilated enclosure check_form->respiratory_protection Yes proceed Proceed with Handling Procedure base_ppe->proceed respiratory_protection->proceed

PPE Selection Workflow for this compound

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Segregation:

  • Chemical Waste: Unused this compound and solutions should be disposed of as chemical waste.

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be considered contaminated waste.

Disposal Procedure:

  • Chemical Waste:

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • Collect all chemical waste in a designated, properly labeled, and sealed container.

    • Follow your institution's and local, state, and federal regulations for hazardous waste disposal.[1]

  • Contaminated Materials:

    • Place all used disposable PPE and other contaminated materials (e.g., paper towels, weighing paper) in a sealed bag or container.

    • Dispose of this container as chemical or hazardous waste, according to your institution's guidelines.

  • Empty Containers:

    • Rinse empty containers thoroughly. The rinsate should be collected as chemical waste.

    • After rinsing, scratch out or remove all personal and chemical information from the label before recycling or discarding the container.[9]

For non-hazardous drug disposal in a non-laboratory setting, the FDA recommends the following steps if no take-back program is available[9][10]:

  • Mix the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[9][10]

  • Place the mixture in a sealed container, such as a plastic bag.[9][10]

  • Throw the container in the household trash.[9][10]

  • Scratch out all personal information on the prescription label of the empty container before disposing of it.[9][10]

While some sources do not classify Vildagliptin as a hazardous substance, it is best practice to handle it with caution until more toxicological data is available.[4][7] Adherence to these guidelines will help ensure the safety of all laboratory personnel and the protection of the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.